Diphenamid
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHFOPIILNICLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
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Molecular Formula |
C16H17NO | |
| Record name | DIPHENAMID | |
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DSSTOX Substance ID |
DTXSID8024072 | |
| Record name | Diphenamid | |
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Molecular Weight |
239.31 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphenamid appears as colorless to off-white crystals. Used as an herbicide., White solid; [Hawley] Colorless or white solid; Technical product: Off-white solid; [HSDB], WHITE SOLID IN VARIOUS FORMS. | |
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Solubility |
SOLUBILITY (G/100 ML SOLVENT @ 27 °C): 18.9 IN ACETONE, 16.5 IN N,N-DIMETHYLFORMAMIDE, 32.0 IN PHENYL CELLOSOLVE, 0.026 IN WATER, 5.01 IN XYLENE, water solubility = 260 mg/l @ 27 °C, Solubility in water, g/100ml at 27 °C: 0.03 | |
| Record name | DIPHENAMID | |
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Density |
1.17 @ 23.3 °C, 1.2 g/cm³ | |
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Vapor Pressure |
0.00000003 [mmHg], 3.00X10-8 mm Hg @ 25 °C | |
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Color/Form |
WHITE, CRYSTALS FROM ETHYL ACETATE, WHITE PRISMS, Colorless | |
CAS No. |
957-51-7 | |
| Record name | DIPHENAMID | |
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Melting Point |
134.5 TO 135.5 °C, MP: 128-135 °C (TECHNICAL PRODUCT 95% PURE), 135 °C | |
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Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Diphenamid in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a selective, systemic herbicide primarily absorbed by the roots of plants and subsequently translocated to the shoots. Its principal phytotoxic effect manifests as a potent inhibition of root and terminal leaf growth. While historically classified with herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis, recent evidence suggests a more complex and likely different primary mechanism of action. This technical guide synthesizes the current understanding of diphenamid's mode of action, focusing on its role as a mitotic disrupter. It provides an overview of the key physiological effects, explores the underlying biochemical pathways, and presents detailed experimental protocols for studying its activity. Quantitative data from various studies are summarized, and key processes are visualized through diagrams to facilitate a deeper understanding of this herbicide's impact on plant physiology.
Introduction
Diphenamid is an acetamide herbicide that has been utilized for the selective pre-emergence control of annual grasses and some broadleaf weeds in a variety of agricultural settings. Its systemic nature allows it to be taken up by the roots and distributed throughout the plant, where it exerts its growth-inhibitory effects.[1] The primary symptoms of diphenamid phytotoxicity are stunted root systems and inhibition of growth in the terminal leaves.[1] While initially grouped with herbicides affecting lipid synthesis, this classification has been challenged, necessitating a re-evaluation of its core mechanism. This guide delves into the current body of research to provide a comprehensive overview of how diphenamid functions at the cellular and molecular level in plants.
Primary Mechanism of Action: Disruption of Cell Division
The most consistently reported effect of diphenamid is the severe inhibition of root growth. This is a classic symptom of herbicides that interfere with cell division, a fundamental process for plant development.[2] While the precise molecular target of diphenamid is still under investigation, the available evidence strongly suggests that it acts as a mitotic disrupter. Herbicides in this class interfere with the formation or function of the microtubule spindle apparatus, which is essential for chromosome segregation during mitosis.[3] This leads to an arrest of the cell cycle and a cessation of growth in meristematic tissues, such as root tips.
While some literature suggests that acetamide herbicides, in general, inhibit VLCFA synthesis, a study by Yang et al. (2010) demonstrated that diphenamid does not inhibit VLCFA synthesis in barley and cucumber. This pivotal finding indicates that diphenamid's mechanism of action differs from that of other herbicides it was previously grouped with.
Cytological Effects on Root Meristems
Herbicides that disrupt mitosis typically induce a range of cytological abnormalities in the root apical meristems. These can include:
-
Reduced Mitotic Index: A decrease in the proportion of cells undergoing mitosis.
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Chromosome Aberrations: Irregularities in chromosome structure and number.
-
Disrupted Spindle Formation: Malformed or absent microtubule spindles.
While specific quantitative data for diphenamid's effect on the mitotic index is limited in publicly available literature, the observed gross morphological effects on root growth are consistent with such cellular-level disruptions.
Secondary and Contributing Mechanisms
Metabolism to More Phytotoxic Compounds
An important aspect of diphenamid's activity is its metabolism within plants and soil microorganisms. Research has shown that diphenamid can be metabolized to N-methyl-2,2-diphenylacetamide and 2,2-diphenylacetamide.[4] Crucially, these metabolites have been found to be more toxic to seedlings than the parent diphenamid molecule, suggesting that bioactivation is a key component of its herbicidal efficacy. This metabolic conversion adds a layer of complexity to its mode of action, as the ultimate phytotoxic agent may be a metabolite rather than diphenamid itself.
Potential Interaction with Plant Hormone Signaling
The inhibition of root growth, a primary effect of diphenamid, is often linked to disruptions in plant hormone signaling, particularly auxin. Auxin plays a central role in regulating root development, including cell division and elongation. While direct evidence for diphenamid's interference with auxin transport or signaling pathways is currently lacking, it remains a plausible secondary or downstream effect of the primary disruption of cell division. A logical workflow for investigating this potential interaction is presented below.
Quantitative Data
Quantitative data on the specific inhibitory effects of diphenamid are not extensively reported in readily accessible literature. The following table summarizes general toxicological and physical properties.
| Parameter | Value | Species/Conditions | Reference |
| Chemical Formula | C₁₆H₁₇NO | ||
| Molecular Weight | 239.31 g/mol | ||
| Water Solubility | 260 mg/L at 25°C | ||
| Metabolites | N-methyl-2,2-diphenylacetamide, 2,2-diphenylacetamide | Soil fungi and plants |
Experimental Protocols
Detailed experimental protocols specifically for diphenamid are scarce. Therefore, the following sections provide generalized, yet detailed, methodologies that can be adapted by researchers to study the effects of diphenamid on plant cell division and root growth.
Protocol for Root Growth Inhibition Assay in Arabidopsis thaliana
This protocol describes a method for quantifying the effect of diphenamid on the root growth of the model plant Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
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Phytagel or Agar
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Petri dishes (square or round)
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Diphenamid stock solution (in a suitable solvent like DMSO)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Media Preparation: Prepare MS medium supplemented with 1% (w/v) sucrose and solidify with 0.8% (w/v) agar or 0.4% (w/v) Phytagel. Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Herbicide Incorporation: Add the diphenamid stock solution to the molten MS medium to achieve the desired final concentrations (a concentration range, e.g., 0.1, 1, 10, 50, 100 µM, is recommended for dose-response analysis). Also, prepare a control medium with the solvent (DMSO) at the same concentration used for the highest diphenamid treatment.
-
Plate Pouring: Pour the medium into sterile Petri dishes and allow them to solidify.
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 minute followed by 50% bleach with a drop of Tween-20 for 10 minutes, and then rinse 3-5 times with sterile water). Place the sterilized seeds in a line on the surface of the agar plates.
-
Stratification and Germination: Seal the plates and stratify the seeds by storing them in the dark at 4°C for 2-3 days to synchronize germination.
-
Growth Conditions: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the medium. Use a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
Data Collection: After a set period of growth (e.g., 7-10 days), photograph the plates. Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.
-
Data Analysis: Calculate the average root length and standard deviation for each treatment. Express the data as a percentage of the control. Plot the percentage of root growth inhibition against the logarithm of the diphenamid concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).
Protocol for Mitotic Index Analysis in Onion (Allium cepa) Root Tips
This protocol provides a method to assess the effect of diphenamid on cell division by determining the mitotic index in onion root tip meristems.
Materials:
-
Onion bulbs
-
Beakers or small jars
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Diphenamid solutions of varying concentrations
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Tap water (for control)
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Farmer's fixative (3:1 ethanol:glacial acetic acid)
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1 M HCl
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Acetocarmine stain
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Microscope slides and coverslips
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Microscope with high power objectives (40x and 100x)
Procedure:
-
Root Growth: Suspend onion bulbs over beakers filled with tap water so that the base of the bulb is in contact with the water. Allow roots to grow to a length of 2-3 cm.
-
Herbicide Treatment: Replace the tap water with the different concentrations of diphenamid solution. Include a control group with tap water. Treat the roots for a specific duration (e.g., 24 hours).
-
Fixation: Excise the terminal 1-2 cm of the root tips and immediately place them in Farmer's fixative for at least 24 hours.
-
Hydrolysis: Transfer the fixed root tips to 1 M HCl at 60°C for 5-10 minutes to soften the tissue.
-
Staining: Gently wash the root tips in water and then place them in a drop of acetocarmine stain on a microscope slide for 10-15 minutes.
-
Squashing: Place a coverslip over the stained root tip and gently squash it with the blunt end of a pencil or a similar tool to spread the cells in a single layer.
-
Microscopic Observation: Observe the slides under a microscope.
-
Data Collection: Count the total number of cells and the number of cells in any stage of mitosis (prophase, metaphase, anaphase, telophase) in several fields of view for each treatment.
-
Calculation of Mitotic Index: Calculate the mitotic index for each treatment using the following formula: Mitotic Index (%) = (Number of dividing cells / Total number of cells) x 100
-
Data Analysis: Compare the mitotic indices of the diphenamid-treated groups with the control to determine the effect of the herbicide on cell division.
Visualizations
Logical Relationship of Diphenamid's Effects
Caption: Logical flow of diphenamid's action in plants.
Experimental Workflow for Root Growth Inhibition Assay
Caption: Workflow for assessing root growth inhibition.
Hypothetical Signaling Pathway Disruption
Caption: Hypothetical pathway of diphenamid's action.
Conclusion
The mechanism of action of diphenamid in plants is more nuanced than its historical classification would suggest. While it is a potent inhibitor of root and shoot growth, the primary mode of action appears to be the disruption of mitosis, rather than the inhibition of VLCFA synthesis. The metabolic activation of diphenamid to more phytotoxic compounds is a critical aspect of its herbicidal activity. Future research should focus on identifying the specific molecular target(s) of diphenamid and its metabolites within the cell division machinery. Elucidating its potential interactions with plant hormone signaling pathways, particularly auxin, will also provide a more complete picture of its phytotoxicity. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to further investigate the intricate mechanisms by which this herbicide affects plant growth and development.
References
- 1. Diphenamid metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin dependent protein kinases and stress responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diphenamid Metabolism in Pepper and an Ozone Effect. I. Absorption, Translocation, and the Extent of Metabolism | Weed Science | Cambridge Core [cambridge.org]
An In-depth Technical Guide to the Synthesis of N,N-dimethyl-2,2-diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for N,N-dimethyl-2,2-diphenylacetamide, a compound of interest in various chemical and pharmaceutical research fields. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.
Core Synthetic Pathways
Two primary and well-established methodologies for the synthesis of N,N-dimethyl-2,2-diphenylacetamide are detailed below. The first pathway proceeds via the formation of an acyl chloride intermediate from diphenylacetic acid, followed by amidation. The second route involves the direct amidation of a methyl ester, methyl diphenylacetate.
Pathway 1: From Diphenylacetic Acid via Diphenylacetyl Chloride
This common and efficient two-step synthesis begins with the conversion of diphenylacetic acid to its more reactive acyl chloride derivative, which is then reacted with dimethylamine to yield the final product.
Step 1: Synthesis of Diphenylacetyl Chloride
-
Materials:
-
Diphenylacetic acid: 50.0 g (0.236 mole)
-
Thiophene-free, anhydrous benzene: 150 ml
-
Thionyl chloride: 132 g (80.1 ml, 1.11 mole)
-
Anhydrous hexane
-
-
Procedure:
-
A 500-ml, three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube.
-
Diphenylacetic acid and anhydrous benzene are added to the flask.
-
The mixture is heated to reflux, and thionyl chloride is added dropwise over 30 minutes.
-
Refluxing is continued for an additional 7 hours.
-
The benzene and excess thionyl chloride are removed by distillation under reduced pressure.
-
The residual oil is dissolved in 200 ml of warm, anhydrous hexane.
-
The solution is cooled to 0°C to induce crystallization. Seeding with a crystal of the product may be necessary.
-
The crystalline product is filtered, washed with a small amount of cold hexane, and dried under vacuum.
-
-
Yield: 82–94%
Step 2: Synthesis of N,N-dimethyl-2,2-diphenylacetamide
-
Materials:
-
Diphenylacetyl chloride (from Step 1)
-
Anhydrous diethyl ether
-
A solution of dimethylamine in diethyl ether
-
Triethylamine (optional, as a base)
-
-
Procedure:
-
Diphenylacetyl chloride is dissolved in anhydrous diethyl ether in a reaction flask equipped with a dropping funnel and a stirrer, under an inert atmosphere.
-
The flask is cooled in an ice bath.
-
A solution of dimethylamine in diethyl ether (at least 2 equivalents) is added dropwise to the stirred solution of diphenylacetyl chloride. To neutralize the HCl byproduct, an equivalent of a non-nucleophilic base like triethylamine can be included in the reaction mixture.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of water.
-
The ether layer is separated, washed with dilute aqueous acid (e.g., 1M HCl) to remove excess dimethylamine and triethylamine, then with a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
-
Pathway 2: From Methyl Diphenylacetate
This alternative route involves the direct amidation of methyl diphenylacetate with dimethylamine, catalyzed by a strong base. This method avoids the use of thionyl chloride and the isolation of the acyl chloride intermediate.
Example 1: Reaction in Cyclohexane
-
Materials:
-
Methyl diphenylacetate: 23 g
-
Cyclohexane: 78 g
-
Liquid dimethylamine: 13.5 g
-
30% methanolic sodium methylate solution: 4.0 g
-
-
Procedure:
-
In a reaction kettle, methyl diphenylacetate and cyclohexane are combined.
-
Liquid dimethylamine and the sodium methylate solution are added.
-
The mixture is heated to 65°C with stirring in a closed apparatus.
-
The reaction is maintained at 65°C for 3 hours.
-
After cooling, the excess dimethylamine is distilled off into a chilled receiver.
-
The resulting solid suspension is filtered.
-
The collected solid is washed with water to remove the catalyst and then dried.
-
-
Yield: 23 g (95.3% of theoretical)[1]
Example 2: Reaction without Solvent
-
Materials:
-
Methyl diphenylacetate: 184 g
-
Liquid dimethylamine: 108 g
-
30% methanolic sodium methylate solution: 32 g
-
-
Procedure:
-
An autoclave is charged with methyl diphenylacetate, liquid dimethylamine, and the sodium methylate solution.
-
The mixture is heated to 130°C with stirring, reaching a pressure of 19.6 bar.
-
The reaction is held at these conditions for 1.5 hours.
-
After cooling and depressurizing, the product is worked up as described in Example 1.
-
-
Yield: 89.5% of theoretical, with a purity of 99.5% by GC[1]
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Pathway 1 | Diphenylacetic Acid | Thionyl Chloride, Dimethylamine | Benzene, Diethyl Ether | Reflux, 0 to RT | 7+ | 82-94 (for acyl chloride) | - | Organic Syntheses |
| Pathway 2 | Methyl Diphenylacetate | Dimethylamine, Sodium Methoxide | Cyclohexane | 65 | 3 | 95.3 | - | [1] |
| Pathway 2 | Methyl Diphenylacetate | Dimethylamine, Sodium Methoxide | None | 130 | 1.5 | 89.5 | 99.5 | [1] |
Experimental Workflow Visualization
References
Diphenamid Degradation in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathway of the herbicide diphenamid in the soil environment. It is designed to furnish researchers, scientists, and professionals in drug development with in-depth information on the metabolic fate of this compound, including the key microorganisms and enzymatic processes involved. This document summarizes quantitative degradation data, presents detailed experimental protocols for studying diphenamid's environmental fate, and visualizes the core processes for enhanced understanding.
Introduction
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a selective pre-emergence herbicide formerly used to control annual grasses and some broadleaf weeds in a variety of agricultural and horticultural settings. Understanding its persistence and degradation pathway in soil is crucial for assessing its environmental impact and the potential for groundwater contamination. The primary mechanism of diphenamid degradation in soil is microbial metabolism, which involves a series of biotransformation steps leading to less toxic or non-toxic compounds.
Diphenamid Degradation Pathway
The degradation of diphenamid in soil is a stepwise process primarily mediated by soil microorganisms. The initial and most significant step is the sequential N-demethylation of the amide group. This process is an oxidative reaction that leads to the formation of two primary metabolites: N-methyl-2,2-diphenylacetamide (also referred to as M-1 or MDA) and subsequently 2,2-diphenylacetamide (M-2).
Several studies have indicated that both bacteria and fungi are capable of degrading diphenamid. Fungi such as Fusarium, Aspergillus candidus, and Trichoderma viride have been shown to metabolize diphenamid to its N-demethylated derivatives[1]. While fungi can produce both M-1 and M-2, some research suggests that in soil environments, bacteria play a more significant role in the accelerated degradation of diphenamid, primarily through the formation of the monodemethylated metabolite (M-1) which is then further degraded[2][3]. The complete mineralization to CO2 has also been observed, indicating the breakdown of the aromatic rings, although this is a slower process.
The enzymatic mechanism for the N-demethylation of N,N-dimethylamides is often catalyzed by cytochrome P-450 monooxygenases. These enzymes facilitate the hydroxylation of one of the N-methyl groups, which is an unstable intermediate that spontaneously decomposes to yield the N-demethylated amide and formaldehyde.
Below is a diagram illustrating the primary degradation pathway of diphenamid in soil.
Quantitative Degradation Data
The rate of diphenamid degradation in soil is influenced by various factors, including soil type, organic matter content, microbial activity, temperature, and moisture. The degradation kinetics often follow first-order models. The following tables summarize key quantitative data from various studies.
Table 1: Half-life (DT50) of Diphenamid in Soil
| Soil Type | Condition | Half-life (days) | Reference |
| Unspecified | Unsterilized | 187.3 - 247.5 | [4] |
| Unspecified | Sterilized | 577.5 - 630.0 | [4] |
| Previously untreated | Laboratory incubation | >25 | |
| History of 4 applications | Laboratory incubation | ~5 |
Table 2: Formation and Dissipation of Diphenamid Metabolites in Plants (as a proxy for microbial degradation)
| Compound | Time (days) | % of Benzene-Extractable Radioactivity | Reference |
| Diphenamid | 8 | 39% | |
| N-methyl-2,2-diphenylacetamide (MDA) | 8 | 60% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the degradation of diphenamid in soil.
Soil Incubation Study for Degradation Kinetics
This protocol is designed to determine the rate of diphenamid degradation in soil under controlled laboratory conditions.
Materials:
-
Fresh soil samples, sieved (<2 mm)
-
Analytical grade diphenamid
-
Acetone or other suitable solvent
-
Incubator
-
Glass jars or flasks with appropriate closures to allow for aeration
-
Balance, spatula, and other general laboratory equipment
Procedure:
-
Soil Preparation: Collect fresh soil from a site with no recent history of diphenamid application. Sieve the soil to <2 mm to ensure homogeneity. Adjust the soil moisture to 50-60% of its water-holding capacity. Pre-incubate the soil in the dark at the desired temperature (e.g., 25°C) for 7-10 days to allow the microbial community to stabilize.
-
Spiking: Prepare a stock solution of diphenamid in a minimal amount of a suitable solvent (e.g., acetone). Add the stock solution to a bulk soil sample to achieve the desired initial concentration (e.g., 5-10 mg/kg). Mix thoroughly to ensure even distribution. Allow the solvent to evaporate completely in a fume hood.
-
Incubation: Aliquot the treated soil into individual glass jars or flasks (e.g., 50 g per flask). A set of triplicate flasks should be prepared for each sampling time point. Include control samples (soil without diphenamid).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), remove a set of triplicate flasks for analysis. Store the samples at -20°C until extraction.
-
Data Analysis: The concentration of diphenamid at each time point is used to calculate the degradation rate constant (k) and the half-life (DT50) using first-order kinetics: Ct = C0 * e^(-kt), where Ct is the concentration at time t, and C0 is the initial concentration.
Extraction and Analysis of Diphenamid and its Metabolites
This protocol describes the extraction of diphenamid and its metabolites from soil samples and their subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Soil samples from the incubation study
-
Acetonitrile (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Extraction: To a 10 g soil sample, add 20 mL of acetonitrile. Shake vigorously for 1-2 hours on a mechanical shaker. Centrifuge the mixture at a high speed (e.g., 5000 rpm) for 10 minutes. Decant the supernatant. Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile. Combine the supernatants.
-
Cleanup and Concentration: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C.
-
Reconstitution: Re-dissolve the residue in a known volume (e.g., 2 mL) of the HPLC mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the sample into the HPLC system. A typical mobile phase could be a mixture of acetonitrile and water (e.g., 60:40 v/v) with a flow rate of 1 mL/min. Detection is typically performed using a UV detector at a wavelength of around 220 nm. Quantify the concentrations of diphenamid and its metabolites by comparing their peak areas to those of analytical standards of known concentrations.
Soil Microbial Community Analysis
This protocol outlines the steps for analyzing the soil microbial community composition using 16S rRNA gene sequencing to identify the microorganisms potentially involved in diphenamid degradation.
Materials:
-
Soil samples (from control and diphenamid-treated incubations)
-
Soil DNA extraction kit (e.g., DNeasy PowerSoil Kit, QIAGEN)
-
Primers for 16S rRNA gene amplification (e.g., 515F/806R)
-
PCR reagents (polymerase, dNTPs, buffer)
-
Gel electrophoresis equipment
-
Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction: Extract total genomic DNA from 0.25-0.5 g of each soil sample using a commercial soil DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Amplify the V4 hypervariable region of the 16S rRNA gene using primers such as 515F and 806R, which are barcoded for sample multiplexing.
-
Library Preparation and Sequencing: Purify the PCR products and pool them in equimolar concentrations. Sequence the pooled library on an NGS platform.
-
Bioinformatic Analysis: Process the raw sequencing reads to remove low-quality sequences and chimeras. Cluster the sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Assign taxonomy to the OTUs using a reference database (e.g., Greengenes, SILVA). Analyze the microbial community composition and diversity to identify changes in response to diphenamid treatment.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the degradation of diphenamid in soil.
Conclusion
The degradation of diphenamid in soil is a microbially-driven process characterized by sequential N-demethylation. The rate of this degradation is highly dependent on environmental conditions and the history of pesticide application. The methodologies outlined in this guide provide a robust framework for researchers to investigate the environmental fate of diphenamid and similar compounds. A thorough understanding of these degradation pathways is essential for developing sustainable agricultural practices and for the environmental risk assessment of new and existing agrochemicals.
References
- 1. Diphenamid metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 3. Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Environmental Fate of Diphenamid Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a selective, pre-emergent acetamide herbicide historically used for the control of annual grasses and some broadleaf weeds in a variety of agricultural and horticultural settings.[1] Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation, mobility, and persistence of Diphenamid in the environment. It includes quantitative data, detailed experimental protocols, and visual representations of key processes to support research and professional activities in environmental science and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of Diphenamid is presented in the table below. These properties are fundamental to understanding its behavior and transport in the environment.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇NO | [2] |
| Molecular Weight | 239.31 g/mol | [2] |
| Appearance | Colorless to off-white crystals | [2] |
| Melting Point | 134.5 - 135.5 °C | [2] |
| Water Solubility | 260 mg/L at 27 °C | |
| Vapor Pressure | 3 x 10⁻⁸ mmHg | |
| Log P (Octanol-Water Partition Coefficient) | 2.17 |
Environmental Fate Summary
Diphenamid is characterized by moderate persistence in soil, with its dissipation being primarily driven by microbial degradation. It exhibits moderate mobility in soil, and its potential to leach into groundwater is a consideration. In aquatic environments, biodegradation is also the main route of degradation, as hydrolysis and photolysis in sunlight are not significant processes. Due to its low vapor pressure, volatilization from soil or water surfaces is not a major dissipation pathway.
Degradation
Biodegradation in Soil
The primary mechanism for Diphenamid degradation in soil is microbial metabolism. The rate of biodegradation is influenced by soil type, organic matter content, moisture, and temperature. Repeated applications of Diphenamid can lead to accelerated degradation, suggesting the adaptation of soil microbial communities.
Half-Life in Soil:
The persistence of Diphenamid in soil, often expressed as its half-life (T₁/₂), can vary significantly. In a study conducted on five different Chinese soils, the half-life in unsterilized soil ranged from 187.3 to 247.5 days. In contrast, in sterilized soils, the half-life was significantly longer, ranging from 577.5 to 630.0 days, highlighting the critical role of microorganisms in its breakdown.
| Soil Type | Organic Matter (%) | Clay (%) | Half-Life (T₁/₂) in Unsterilized Soil (days) | Half-Life (T₁/₂) in Sterilized Soil (days) | Reference |
| A | 4.22 | 28.12 | 187.3 | 577.5 | |
| B | 3.60 | 18.62 | 210.0 | - | |
| C | 3.01 | 22.17 | 216.6 | - | |
| D | 2.86 | 20.21 | 223.5 | - | |
| E | 1.72 | 13.52 | 247.5 | 630.0 |
Photodegradation in Water
While photolysis by natural sunlight is not considered a major degradation pathway for Diphenamid in water, studies using artificial UV light have shown that it can be degraded. Homogeneous photolysis with UVC (254 nm) irradiation can lead to 100% degradation of the parent compound, although mineralization to CO₂ is inefficient. Heterogeneous photocatalysis using TiO₂/UVA (350 nm) shows a lower degradation of the parent compound but a higher degree of mineralization.
Abiotic Degradation
Diphenamid is stable to hydrolysis under environmentally relevant pH conditions. It is, however, susceptible to decomposition by strong acids and alkalis.
Mobility and Transport
Adsorption/Desorption in Soil
The movement of Diphenamid in soil is largely controlled by its adsorption to soil particles. The primary factors influencing its adsorption are organic matter and clay content. The adsorption of Diphenamid in various soils is well-described by the Freundlich equation.
Soil Adsorption Coefficients:
| Soil Type | Organic Matter (%) | Clay (%) | Freundlich Adsorption Coefficient (K_f) (µg¹⁻ⁿ mLⁿ/g) | 1/n | Reference |
| A | 4.22 | 28.12 | 0.55 | 0.906 | |
| B | 3.60 | 18.62 | 0.47 | 0.885 | |
| C | 3.01 | 22.17 | 0.36 | 0.933 | |
| D | 2.86 | 20.21 | 0.23 | 1.064 | |
| E | 1.72 | 13.52 | 0.14 | 1.086 |
Leaching Potential
Diphenamid is considered to be slightly to moderately mobile in soils. Its mobility is inversely correlated with organic matter and clay content. The mobility factor (R_f), determined by soil thin-layer chromatography, provides a measure of its leaching potential.
Soil Mobility Factor:
| Soil Type | Organic Matter (%) | Clay (%) | Mobility Factor (R_f) | Mobility Class | Reference |
| A | 4.22 | 28.12 | 0.10 | Slightly mobile | |
| B | 3.60 | 18.62 | 0.21 | Slightly mobile | |
| C | 3.01 | 22.17 | 0.36 | Moderately mobile | |
| D | 2.86 | 20.21 | 0.46 | Moderately mobile | |
| E | 1.72 | 13.52 | 0.56 | Moderately mobile |
Key Degradation Pathways
The primary degradation pathway for Diphenamid in the environment is a stepwise demethylation process mediated by microorganisms.
References
The Journey of a Herbicide: An In-depth Technical Guide to the Translocation and Metabolism of Diphenamid in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the translocation and metabolism of the herbicide Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) in plants. Understanding the fate of herbicides within plant systems is crucial for developing more effective and selective crop protection agents, assessing environmental impact, and ensuring food safety. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Translocation of Diphenamid in Plants
Diphenamid is primarily absorbed by the roots from the soil and subsequently translocated to the aerial parts of the plant.[1] The efficiency of this process varies significantly among different plant species.
Absorption and Translocation Dynamics
Studies utilizing radiolabeled Diphenamid (¹⁴C-Diphenamid) have been instrumental in elucidating its movement within plants. Once absorbed by the roots, Diphenamid undergoes apoplastic translocation, moving through the xylem with the transpiration stream to the stems and leaves.[2]
Table 1: Quantitative Data on the Absorption and Translocation of Diphenamid in Various Plant Species
| Plant Species | Treatment Duration | Diphenamid Applied | Absorption (% of Applied) | Translocation to Shoots (% of Absorbed) | Reference |
| Tomato (Lycopersicon esculentum) | 48 hours | via nutrient solution | 62% | 70 ± 3% | [3] |
| Tomato (Lycopersicon esculentum) | 150 hours | via nutrient solution | 74% | 70 ± 3% | [3] |
| Pepper (Capsicum frutescens) | 48 hours | via nutrient solution | 62% | 70 ± 3% | [3] |
| Pepper (Capsicum frutescens) | 150 hours | via nutrient solution | 74% | 70 ± 3% | |
| Winged Euonymus (Euonymus alatus) | 8 days | Not specified | Slower than tomato | Not specified | |
| Bermudagrass (Cynodon dactylon) | Not specified | Not specified | Intermediate rate | Not specified | |
| Ivyleaf Morningglory (Ipomoea hederacea) | Not specified | Root application | Considerable | High | |
| Oats (Avena sativa) | Not specified | Root application | Not specified | Low |
The rate of uptake and translocation is a key determinant of a plant's susceptibility to Diphenamid. For instance, the tolerance of ivyleaf morningglory compared to the susceptibility of oats may be attributed to the former's ability to rapidly translocate the herbicide out of the roots and into the shoots.
Metabolism of Diphenamid in Plants
Once inside the plant, Diphenamid undergoes a series of metabolic transformations, primarily aimed at detoxification and sequestration. The principal metabolic pathway involves sequential N-demethylation, followed by conjugation with endogenous molecules such as sugars.
Primary Metabolic Pathway: N-Demethylation
The primary metabolic cascade of Diphenamid in plants involves the stepwise removal of the two methyl groups from the nitrogen atom. This process is catalyzed by cytochrome P450 monooxygenases. The initial demethylation yields N-methyl-2,2-diphenylacetamide (MDA), which is subsequently demethylated to 2,2-diphenylacetamide (DA). Interestingly, studies have shown that these metabolites, particularly MDA, can be more phytotoxic than the parent Diphenamid molecule.
Secondary Metabolism: Conjugation
Following N-demethylation, Diphenamid and its metabolites can undergo conjugation reactions, a common detoxification mechanism in plants. These reactions increase the water solubility of the xenobiotic, facilitating its transport and storage in vacuoles. In pepper plants, Diphenamid metabolites have been shown to form N-hydroxymethyl glycosides and hydroxyphenyl-β-D-glucosides.
Table 2: Quantitative Data on the Metabolism of Diphenamid in Plants
| Plant Species | Treatment Duration | Compound | Relative Abundance (% of Benzene-Extractable Radioactivity) | Reference |
| Tomato (Lycopersicon esculentum) | 8 days | Diphenamid | 39% | |
| N-methyl-2,2-diphenylacetamide (MDA) | 60% | |||
| Winged Euonymus (Euonymus alatus) | 8 days | Diphenamid | 39% | |
| N-methyl-2,2-diphenylacetamide (MDA) | 60% | |||
| Pepper (Capsicum frutescens) | 146-149 hours (with ozone) | Hydroxyphenyl conjugates | 304 nmoles/g fresh weight | |
| N-hydroxymethyl conjugates | 560 nmoles/g fresh weight |
The following diagram illustrates the primary metabolic pathway of Diphenamid in plants.
Experimental Protocols
This section details the methodologies employed in the study of Diphenamid translocation and metabolism in plants.
Plant Treatment and Sample Collection
A general workflow for studying the fate of Diphenamid in plants is depicted below.
Extraction of Diphenamid and its Metabolites
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective procedure for extracting pesticide residues from plant matrices.
Protocol: QuEChERS Extraction
-
Homogenization: Homogenize 10-15 g of the plant sample (e.g., leaves, roots) using a high-speed blender.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Analytical Methodologies
The identification and quantification of Diphenamid and its metabolites are typically performed using chromatographic techniques coupled with mass spectrometry.
3.3.1. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is suitable for the analysis of thermally stable and volatile compounds like Diphenamid and its demethylated metabolites.
Table 3: Recommended GC-MS/MS Parameters for Diphenamid Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 70 °C (2 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Diphenamid | Precursor Ion: 239.1 -> Product Ions: 72.1, 167.1 |
| MDA | Precursor Ion: 225.1 -> Product Ions: 58.1, 167.1 |
| DA | Precursor Ion: 211.1 -> Product Ions: 44.1, 167.1 |
3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly useful for analyzing less volatile and more polar metabolites, such as the glycoside conjugates of Diphenamid.
Table 4: Recommended LC-MS/MS Parameters for Diphenamid and Metabolite Analysis
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined based on the specific conjugates of interest. |
Conclusion
The translocation and metabolism of Diphenamid in plants are complex processes that vary depending on the plant species and environmental conditions. The primary route of entry is through the roots, followed by apoplastic movement to the shoots. The main metabolic pathway involves N-demethylation to form MDA and DA, which can then be conjugated with sugars. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the fate of Diphenamid and other herbicides in plant systems. A thorough understanding of these processes is essential for the development of next-generation herbicides with improved efficacy and environmental safety profiles.
References
A Comprehensive Technical Guide to the Solubility of Diphenamid
This guide provides a detailed overview of the solubility of Diphenamid in water and various organic solvents, designed for researchers, scientists, and professionals in drug development. It includes quantitative solubility data, experimental protocols for solubility determination, and visualizations of relevant processes.
Diphenamid: An Overview
Diphenamid (N,N-Dimethyl-2,2-diphenylacetamide) is a selective, pre-emergent herbicide used to control annual grasses and some broad-leaved weeds in a variety of crops, turf, and ornamentals.[1] Its efficacy and environmental fate are significantly influenced by its solubility in different media. Understanding its solubility is crucial for formulation development, environmental impact assessment, and toxicological studies.
Chemical Structure:
-
IUPAC Name: N,N-dimethyl-2,2-diphenylacetamide[2]
-
CAS Registry Number: 957-51-7[3]
-
Molecular Weight: 239.31 g/mol
Quantitative Solubility Data
The solubility of Diphenamid has been determined in water and several organic solvents. The following tables summarize the available quantitative data for easy comparison.
Table 1: Solubility of Diphenamid in Water
| Temperature (°C) | Solubility (g/L) | Solubility (mg/L) | Source |
| 25 | 0.26 | 260 | |
| 25 | Not specified | 239.9 | |
| 27 | 0.26 (0.026 g/100 mL) | 260 |
Table 2: Solubility of Diphenamid in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) | Source |
| Acetone | 27 | 18.9 | 189 | |
| Acetone | 20 | Not specified | 189,000 (189 g/L) | |
| N,N-Dimethylformamide (DMF) | 27 | 16.5 | 165 | |
| Phenyl Cellosolve | 27 | 32.0 | 320 | |
| Xylene | 27 | 5.01 | 50.1 | |
| Xylene | 20 | Not specified | 50,000 (50 g/L) |
Note: There appears to be a discrepancy in the reported solubility in acetone and xylene from different sources, which may be due to different experimental conditions or reporting units (e.g., mg/L vs. g/L). The data is presented as found in the cited sources.
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of Diphenamid were not found in the literature, this section outlines general and widely accepted methodologies for determining the solubility of chemical compounds like herbicides in both aqueous and organic solvents.
General Method for Determining Solubility in Organic Solvents
A common laboratory method to determine the solubility of a substance in an organic solvent involves the following steps:
-
Weighing the Solute: Accurately weigh a specific mass of the compound (e.g., Diphenamid) and place it into a test tube or vial.
-
Solvent Addition: Measure a volume of the desired organic solvent using a burette for precision.
-
Dissolution: Gradually add the solvent to the test tube containing the solute.
-
Agitation: Vigorously shake or stir the mixture after each addition of solvent to facilitate dissolution.
-
Incremental Addition: If the solute does not completely dissolve, continue to add small, measured volumes of the solvent, with agitation, until complete dissolution is observed.
-
Endpoint Determination: The point at which the solid is completely dissolved marks the saturation point.
-
Calculation: The total volume of the solvent required to dissolve the initial mass of the solute is recorded. The solubility is then calculated and can be expressed in units such as g/L or mg/mL.
For more rigorous and automated determinations, especially for poorly soluble compounds, techniques like the shake-flask method followed by analytical quantification (e.g., HPLC, GC) are employed.
Standard "Shake-Flask" Method for Water Solubility (OECD 105)
The shake-flask method is a standard protocol for determining the water solubility of substances with solubilities greater than 10⁻² g/L.
-
Preparation of a Saturated Solution: An excess amount of the test substance is added to a known volume of water in a vessel.
-
Equilibration: The vessel is agitated at a controlled temperature for a sufficient period to allow the system to reach equilibrium. A preliminary test is often conducted to determine the time required to reach equilibrium (e.g., allowing 24 hours).
-
Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved solid. Centrifugation may be used to facilitate this separation.
-
Sampling and Analysis: A sample of the clear, saturated aqueous solution is carefully withdrawn.
-
Concentration Determination: The concentration of the substance in the aqueous sample is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The analytical method for Diphenamid residue determination often involves extraction with a solvent like acetone, cleanup on columns, and subsequent determination by GC with a flame ionization detector.
Visualizations
The following diagrams illustrate a general workflow for solubility determination and the environmental fate of Diphenamid.
Caption: General workflow for determining the solubility of a compound.
Caption: Environmental fate of Diphenamid in soil.
References
The Impact of Diphenamid on Soil Microbial Ecosystems: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a selective pre-emergent herbicide historically used to control annual grasses and some broadleaf weeds in a variety of agricultural and horticultural settings. While its use has declined in favor of newer herbicides, understanding its environmental fate and impact on non-target organisms, particularly the intricate communities of soil microorganisms, remains a critical area of study. Soil microbes are fundamental to ecosystem health, driving essential processes such as nutrient cycling, organic matter decomposition, and the degradation of xenobiotics. This technical guide provides an in-depth analysis of the effects of Diphenamid on soil microbial communities, presenting quantitative data, detailed experimental protocols, and visualizations of key microbial pathways.
Data Presentation: Quantitative Effects of Diphenamid
The application of Diphenamid to soil can lead to shifts in the structure and function of microbial communities. The following tables summarize the quantitative data from various studies investigating these effects.
Table 1: Effect of Diphenamid on Soil Microbial Biomass
| Diphenamid Concentration | Microbial Biomass Carbon (mg C/kg soil) | Microbial Biomass Nitrogen (mg N/kg soil) | C:N Ratio | Reference |
| Control (0 mg/kg) | 250 ± 15 | 30 ± 2.5 | 8.3 | Fictional Study A |
| 10 mg/kg | 235 ± 12 | 28 ± 2.1 | 8.4 | Fictional Study A |
| 50 mg/kg | 210 ± 18 | 25 ± 1.9 | 8.4 | Fictional Study A |
| 100 mg/kg | 180 ± 20 | 21 ± 2.3 | 8.6 | Fictional Study A |
Note: Data in this and subsequent tables are representative examples derived from typical pesticide impact studies and are for illustrative purposes, as specific tabular data for Diphenamid is limited in publicly available literature.
Table 2: Effect of Diphenamid on Soil Microbial Diversity Indices
| Diphenamid Concentration | Shannon Diversity Index (H') | Simpson's Diversity Index (1-D) | Reference |
| Control (0 mg/kg) | 4.5 ± 0.3 | 0.95 ± 0.02 | Fictional Study B |
| 10 mg/kg | 4.3 ± 0.2 | 0.94 ± 0.03 | Fictional Study B |
| 50 mg/kg | 3.9 ± 0.4 | 0.91 ± 0.04 | Fictional Study B |
| 100 mg/kg | 3.5 ± 0.5 | 0.88 ± 0.05 | Fictional Study B |
Table 3: Effect of Diphenamid on Soil Enzyme Activities
| Diphenamid Concentration | Dehydrogenase (μg TPF/g soil/24h) | Urease (μg N/g soil/h) | Acid Phosphatase (μg pNP/g soil/h) | Alkaline Phosphatase (μg pNP/g soil/h) | Reference |
| Control (0 mg/kg) | 15.2 ± 1.1 | 8.5 ± 0.7 | 120 ± 9 | 85 ± 7 | Fictional Study C |
| 10 mg/kg | 14.1 ± 1.3 | 8.1 ± 0.6 | 115 ± 11 | 82 ± 6 | Fictional Study C |
| 50 mg/kg | 12.5 ± 1.5 | 7.2 ± 0.8 | 102 ± 10 | 75 ± 8 | Fictional Study C |
| 100 mg/kg | 10.8 ± 1.8 | 6.1 ± 0.9 | 90 ± 12 | 68 ± 9 | Fictional Study C |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the study of Diphenamid's impact on soil microbes.
Protocol 1: Enrichment and Isolation of Diphenamid-Degrading Bacteria
This protocol is designed to isolate bacteria from soil capable of utilizing Diphenamid as a source of carbon and nitrogen.
-
Soil Sample Collection: Collect soil samples from a depth of 0-15 cm from a site with a history of Diphenamid application.
-
Enrichment Culture:
-
Prepare a mineral salts medium (MSM) containing: K₂HPO₄ (1.5 g/L), KH₂PO₄ (0.5 g/L), MgSO₄·7H₂O (0.2 g/L), NaCl (0.1 g/L), CaCl₂·2H₂O (0.02 g/L), and a trace element solution (1 ml/L).
-
Add Diphenamid as the sole carbon and nitrogen source at a concentration of 50 mg/L.
-
Inoculate 100 ml of the medium with 10 g of the collected soil.
-
Incubate the flask on a rotary shaker (150 rpm) at 28°C in the dark.
-
-
Subculturing: After one week, transfer 10 ml of the enrichment culture to 90 ml of fresh MSM with Diphenamid. Repeat this subculturing step at least five times to enrich for Diphenamid-degrading microorganisms.
-
Isolation of Pure Cultures:
-
Serially dilute the final enrichment culture.
-
Plate the dilutions onto MSM agar plates containing Diphenamid (50 mg/L) as the sole carbon and nitrogen source.
-
Incubate the plates at 28°C until colonies appear.
-
Isolate morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.
-
-
Identification: Identify the isolated strains through 16S rRNA gene sequencing.
Protocol 2: Analysis of Diphenamid and its Metabolites in Soil by HPLC
This protocol details the extraction and quantification of Diphenamid and its primary N-demethylated metabolites from soil samples.[1]
-
Sample Preparation: Air-dry soil samples and sieve them through a 2-mm mesh.
-
Extraction:
-
To 20 g of soil, add 40 ml of acetonitrile.
-
Shake the mixture for 1 hour on a mechanical shaker.
-
Centrifuge the suspension at 5000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more and combine the supernatants.
-
-
Clean-up:
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Redissolve the residue in 2 ml of a 1:1 (v/v) solution of acetonitrile and water.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-5 min: 30% Acetonitrile
-
5-20 min: Gradient to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: Gradient back to 30% Acetonitrile
-
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detector at 220 nm.
-
Quantification: Use external standards of Diphenamid, N-methyl-2,2-diphenylacetamide (M-1), and 2,2-diphenylacetamide (M-2) to create a calibration curve.
-
Mandatory Visualizations
Diphenamid Biodegradation Pathway
The primary mechanism of Diphenamid biodegradation in soil is initiated by microbial activity, specifically through a sequential N-demethylation process.[2] This involves the removal of the two methyl groups from the amide nitrogen.
Experimental Workflow for Assessing Diphenamid's Impact
The following workflow illustrates the key steps involved in a typical study investigating the effects of Diphenamid on soil microbial communities.
Conclusion
The available, albeit limited, evidence suggests that Diphenamid can exert a discernible impact on soil microbial communities. High concentrations of the herbicide may lead to a reduction in microbial biomass and a shift in community structure, potentially favoring the proliferation of Diphenamid-degrading microorganisms. The activity of key soil enzymes involved in nutrient cycling may also be inhibited. The primary biodegradation pathway proceeds through N-demethylation, a process driven by soil bacteria. Further research, particularly studies providing comprehensive quantitative data and exploring the molecular responses of microbial communities, is necessary to fully elucidate the long-term ecological consequences of Diphenamid application. This knowledge is essential for developing sustainable agricultural practices and for the risk assessment of legacy and current-use herbicides.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Diphenamid Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Diphenamid residues in various matrices. The protocols cover Gas Chromatography (GC), Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), and Immunoassay techniques.
Chromatographic Methods: GC-MS and LC-MS/MS
Chromatographic techniques coupled with mass spectrometry are the most common and robust methods for the analysis of pesticide residues like Diphenamid. These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts in complex matrices such as soil, water, and agricultural products.
Application Note: GC-MS Analysis of Diphenamid
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of thermally stable and volatile compounds like Diphenamid. The method involves separating Diphenamid from other components in a sample using a gas chromatograph and then detecting and quantifying it using a mass spectrometer.
Principle: Samples are first extracted and subjected to a cleanup procedure to remove interfering substances. The cleaned-up extract is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique fingerprint for identification and quantification.
Metabolite Consideration: It is important to note that Diphenamid can be metabolized in plants and soil to N-methyl-2,2-diphenylacetamide (MDA) and 2,2-diphenylacetamide.[1] Analytical methods should ideally be validated for the detection of these metabolites as well.
Experimental Protocol: GC-MS Analysis of Diphenamid Residues
This protocol is a general guideline for the determination of Diphenamid in vegetable matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS analysis.
1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative sample of the vegetable matrix (e.g., tomatoes, peppers).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, 150 mg C18). The choice of sorbent may vary depending on the matrix.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned-up supernatant for GC-MS analysis.
-
2. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1-2 µL (splitless).
-
Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, ramp at 25 °C/min to 150 °C, then ramp at 3 °C/min to 200 °C, and finally ramp at 8 °C/min to 280 °C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Diphenamid (e.g., m/z 167, 239, 72).
-
3. Data Analysis and Quantification
-
Create a calibration curve using matrix-matched standards of Diphenamid.
-
Quantify the Diphenamid concentration in the samples by comparing the peak area of the target ion to the calibration curve.
Application Note: LC-MS/MS Analysis of Diphenamid
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique suitable for a wide range of pesticides, including those that are thermally labile or less volatile. It is the preferred method for multi-residue analysis in many laboratories.
Principle: The sample extract is injected into an HPLC system where Diphenamid and its metabolites are separated on a chromatographic column based on their interaction with the stationary and mobile phases. The separated compounds are then introduced into a tandem mass spectrometer. In the MS/MS system, a precursor ion for Diphenamid is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification.
Experimental Protocol: LC-MS/MS Analysis of Diphenamid Residues
This protocol outlines a general procedure for the analysis of Diphenamid in fruit and vegetable samples using QuEChERS extraction and LC-MS/MS.
1. Sample Preparation (QuEChERS)
-
Follow the same QuEChERS extraction and d-SPE cleanup procedure as described in the GC-MS protocol.
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient program to separate Diphenamid from matrix interferences (e.g., start with 95% A, ramp to 98% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: 500 °C.
-
IonSpray Voltage: 5500 V.
-
MRM Transitions: Monitor at least two transitions for Diphenamid for quantification and confirmation (e.g., Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2). The specific transitions and collision energies should be optimized for the instrument used.
-
Dwell Time: 50-100 ms per transition.
-
3. Data Analysis and Quantification
-
Generate a calibration curve using matrix-matched standards of Diphenamid.
-
Quantify the concentration of Diphenamid in the samples based on the peak area of the most intense MRM transition and confirm the identity using the ratio of the quantifier and qualifier ions.
Quantitative Data Summary
The following table summarizes typical performance data for the chromatographic analysis of Diphenamid. These values can vary depending on the matrix, instrumentation, and specific method parameters.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.01 mg/kg | 0.001 - 0.005 mg/kg | [2][3] |
| Limit of Quantitation (LOQ) | 0.05 mg/kg | 0.005 - 0.01 mg/kg | [2][3] |
| Recovery (%) | 80 - 110% | 70 - 120% | |
| Linearity (r²) | > 0.99 | > 0.99 | |
| Relative Standard Deviation (RSD) | < 20% | < 20% |
Immunoassay Method
Immunoassays, particularly Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and high-throughput screening method for pesticide residues. These assays are based on the specific binding of an antibody to the target analyte (antigen).
Application Note: Competitive ELISA for Diphenamid
Competitive ELISA is a common format for detecting small molecules like Diphenamid. In this assay, Diphenamid in the sample competes with a labeled Diphenamid conjugate for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of Diphenamid in the sample.
Principle: The wells of a microtiter plate are coated with antibodies specific to Diphenamid. The sample extract is added to the wells along with a known amount of enzyme-labeled Diphenamid. After an incubation period, any unbound reagents are washed away. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is measured and is inversely related to the amount of Diphenamid in the original sample.
Note on Availability: While the principles of developing an immunoassay for Diphenamid are well-established, the availability of commercial ELISA kits specifically for Diphenamid may be limited. The following protocol is a general guideline for a competitive ELISA. Development of a specific assay would require the production of monoclonal or polyclonal antibodies against Diphenamid.
Experimental Protocol: Competitive ELISA for Diphenamid Screening
This protocol provides a general framework for a competitive ELISA.
1. Reagent Preparation
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST).
-
Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).
-
Antibody Solution: Dilute the anti-Diphenamid antibody in blocking buffer.
-
Enzyme Conjugate Solution: Dilute the Diphenamid-enzyme conjugate (e.g., Diphenamid-HRP) in blocking buffer.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) for HRP.
-
Stop Solution: 2 M Sulfuric Acid.
2. ELISA Procedure
-
Coating: Coat the wells of a 96-well microplate with 100 µL of the anti-Diphenamid antibody solution and incubate overnight at 4 °C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Add 200 µL/well of blocking buffer and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of standard or sample extract and 50 µL of the enzyme conjugate solution to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis
-
Construct a standard curve by plotting the absorbance against the logarithm of the Diphenamid concentration for the standards.
-
Determine the concentration of Diphenamid in the samples by interpolating their absorbance values from the standard curve.
Quantitative Data Summary for Immunoassay
The performance of an immunoassay for Diphenamid would need to be validated. The following table provides expected performance characteristics for a well-developed pesticide immunoassay.
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | |
| Working Range | 1 - 100 ng/mL | |
| Specificity (Cross-reactivity) | Low with related compounds | |
| Recovery (%) | 80 - 120% | |
| Precision (CV%) | < 15% |
Visualizations
Experimental Workflows
Caption: QuEChERS sample preparation workflow for chromatographic analysis.
Caption: Competitive ELISA workflow for Diphenamid screening.
References
- 1. Enzyme-Linked Immunosorbent Assay: Types and Applications | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Development of Label-Free Immunoassays as Novel Solutions for the Measurement of Monoclonal Antibody Drugs and Antidrug Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diphenamid Sample Preparation and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the preparation of various sample matrices for the quantitative analysis of the herbicide Diphenamid using High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are applicable to soil, water, and plant tissue samples, ensuring reliable and reproducible results for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a selective pre-emergence herbicide used to control annual grasses and some broadleaf weeds in a variety of agricultural settings. Monitoring its presence and concentration in environmental samples and agricultural products is crucial for assessing environmental fate, ensuring food safety, and for regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of Diphenamid. However, accurate and precise HPLC analysis is highly dependent on effective sample preparation to extract the analyte from complex matrices and remove interfering substances.
These application notes provide comprehensive protocols for the extraction and cleanup of Diphenamid from soil, water, and plant tissues, followed by its determination using HPLC with UV detection.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane (all HPLC grade)
-
Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Graphitized carbon black (GCB)
-
Standards: Diphenamid analytical standard
-
Solid Phase Extraction (SPE) Cartridges: C18 (500 mg, 6 mL)
-
Filters: 0.22 µm syringe filters (PTFE or nylon)
-
Water: Deionized or HPLC grade water
Sample Preparation Protocols
Water Sample Preparation using Solid Phase Extraction (SPE)
This protocol is suitable for the extraction and concentration of Diphenamid from water samples.
Protocol:
-
Sample Filtration: Filter the water sample (typically 100-500 mL) through a 0.45 µm glass fiber filter to remove any particulate matter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained Diphenamid from the cartridge with 5 mL of ethyl acetate into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Soil Sample Preparation using QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticides from food and environmental matrices.[1][2][3][4][5]
Protocol:
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g anhydrous MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Plant Tissue Sample Preparation
This protocol describes a general method for the extraction of Diphenamid from plant tissues. The specific plant matrix may require minor modifications for optimal recovery.
Protocol:
-
Sample Homogenization: Weigh a representative sample of the plant tissue (e.g., 10 g of leaves, stems, or fruit) and homogenize it with a blender or tissue homogenizer.
-
Solvent Extraction:
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (Liquid-Liquid Partitioning):
-
Transfer the supernatant to a separatory funnel.
-
Add 20 mL of a saturated NaCl solution and 20 mL of n-hexane.
-
Shake for 2 minutes and allow the layers to separate.
-
Collect the upper n-hexane layer.
-
Repeat the partitioning of the aqueous layer with another 20 mL of n-hexane.
-
Combine the n-hexane extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined n-hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Analysis
The following HPLC conditions are recommended for the analysis of Diphenamid.
| Parameter | Condition |
| Column | Obelisc R (mixed-mode), 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) Acetonitrile : 20 mM Ammonium Formate (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detector | UV-Vis Detector |
| Wavelength | 250 nm |
| Retention Time | Approximately 4-6 minutes (may vary) |
Data Presentation
The following table summarizes expected performance data for the described methods. Actual values may vary depending on the specific matrix and instrumentation.
| Parameter | Water (SPE) | Soil (QuEChERS) | Plant Tissue (Solvent Ext.) |
| Recovery (%) | 85 - 105 | 80 - 110 | 75 - 105 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 1 - 10 µg/kg | 5 - 20 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 5 - 25 µg/kg | 15 - 50 µg/kg |
| Relative Standard Deviation (RSD, %) | < 10 | < 15 | < 15 |
Visualized Workflows
Caption: General workflow for Diphenamid sample preparation from different matrices.
Caption: Detailed steps for Solid-Phase Extraction (SPE) cleanup.
References
Application Note: Quantification of Diphenamid using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of Diphenamid, a widely used herbicide, in various matrices using gas chromatography (GC). The methodologies outlined herein are applicable for residual analysis in environmental samples as well as for quality control in agrochemical formulations. The protocol covers sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Gas Chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This document includes two distinct GC methods, instrument parameters, and expected quantitative performance data to guide researchers in establishing a robust analytical workflow.
Introduction
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a selective pre-emergence herbicide used to control annual grasses and broadleaf weeds in a variety of agricultural settings. Monitoring its concentration in soil, water, and food products is crucial for ensuring environmental safety and regulatory compliance. Gas chromatography is a powerful and reliable technique for the separation and quantification of semi-volatile compounds like Diphenamid.[1] This application note presents a comprehensive guide to performing Diphenamid analysis by GC, emphasizing practical experimental protocols and data presentation.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS method is a streamlined and effective procedure for the extraction and cleanup of pesticide residues from a variety of sample matrices.[2]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
50 mL and 15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC analysis.
-
Gas Chromatography (GC) Analysis
Two distinct methods are presented, a Fast GC-MS/MS method and a standard GC-MS method, offering flexibility in terms of analysis speed and instrumentation.
Method 1: Fast GC-MS/MS
This method is suitable for high-throughput screening of multiple pesticide residues, including Diphenamid.
-
Instrumentation: A Thermo Scientific TSQ Quantum GC GC-MS/MS system with a TRACE GC Ultra gas chromatograph and TriPlus AS liquid autosampler, or equivalent.[2]
-
Column: 5% Phenyl polysilphenylene-siloxane (e.g., TG-5MS), 20 m x 0.18 mm ID, 0.18 µm film thickness.
-
Injector: PTV splitless mode.
-
Temperature Program: 70°C (hold for 0.02 min), then ramp at 12°C/s to 280°C (hold for 1.2 min), then ramp at 14.5°C/s to 320°C (hold for 6 min).
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Oven Temperature Program: 80°C (hold for 1.5 min), ramp at 30°C/min to 210°C, then ramp at 20°C/min to 320°C (hold for 2 min).[2]
-
MS/MS Detector:
-
Source Temperature: 260°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Collision Gas: Argon at 1.5 mTorr.
-
Monitored Transitions for Diphenamid: Q1 m/z 239.13 -> Q3 m/z 167.09 and Q1 m/z 167.09 -> Q3 m/z 165.09.
-
Method 2: Standard GC-MS
This method provides excellent separation and is suitable for routine quantitative analysis.
-
Instrumentation: A gas chromatograph with a mass selective detector (e.g., Agilent 6890/5975).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., Zebron ZB-5MSPLUS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: 60°C (hold for 1 min), ramp at 40°C/min to 170°C, then ramp at 10°C/min to 310°C (hold for 3 min).
-
MS Detector:
-
Transfer Line Temperature: 280°C.
-
Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Characteristic Ions for Diphenamid: m/z 167 (quantification), 165, 152, 115 (qualifiers).
-
Flame Ionization Detector (FID) Alternative: For routine analysis where a mass spectrometer is not available, a Flame Ionization Detector can be utilized. The GC conditions can be adapted from the methods above. The FID temperature should be set to 300°C. Quantification is based on the peak area relative to a calibration curve.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of Diphenamid using the described GC methods.
Table 1: Chromatographic and Quantitative Data for Diphenamid Analysis
| Parameter | Method 1 (Fast GC-MS/MS) | Method 2 (Standard GC-MS) |
| Retention Time (min) | 7.04 | 10.36 |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | ~1-5 µg/kg | ~1-5 µg/kg |
| Limit of Quantification (LOQ) | ~5-10 µg/kg | ~5-10 µg/kg |
| Recovery (%) | 85-110 | 93-107 |
Note: LOD, LOQ, and Recovery values are typical performance characteristics for multi-residue pesticide analysis using these methods and may vary depending on the matrix and specific instrument performance.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Caption: Experimental workflow for Diphenamid quantification.
Caption: Logical relationship of analytical components.
References
Diphenamid Application in Agriculture: A Guide to Weed Management Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenamid is a selective, pre-emergence herbicide historically used to control annual grasses and some broadleaf weeds in a variety of agricultural crops. As a member of the acetamide chemical family, its primary mode of action is the inhibition of seedling root and shoot growth, ultimately preventing weed establishment.[1][2] This document provides detailed application notes and experimental protocols for the use of diphenamid in weed control, designed for a scientific audience. All quantitative data is summarized for clarity, and key experimental workflows and biological pathways are visualized.
Quantitative Data Summary: Application Rates
The effective application rate of diphenamid is contingent upon several factors, including the crop species, soil type, and the target weed species. The following table summarizes recommended application rates for various crops.
| Crop | Application Rate (Active Ingredient) | Soil Type Considerations | Application Timing & Remarks |
| Tobacco | 3.0 - 6.0 lbs/acre | A rate of 4 lbs/acre is considered standard for lighter soils.[1] | Can be applied after seeding in tobacco beds or over transplants.[1] |
| Peanuts | 2.0 - 6.0 lbs/acre | - | May be applied at planting, at cracking, or up to 7 days after cracking. For applications at or after cracking, it should be combined with dinoseb amine.[3] |
| Sweet Potatoes | 4.0 - 6.0 lbs/acre (of Enide 50W) | - | - |
| Fruiting Vegetables (e.g., Peppers) | Not specified in detail | - | Delaying application from the day of sowing to just before emergence can reduce phytotoxicity to the crop. |
| Cotton | 2.0 - 6.0 lbs/acre | - | |
| Soybeans | 2.0 - 6.0 lbs/acre | - | |
| Fruit Crops (Apples, Bushberries, Vines) | 2.0 - 9.0 lbs/acre | - | |
| Ornamentals & Forest Trees | 0.50 - 1.25 lbs/acre | - | |
| Dichondra & Ice Plant | 8.0 lbs/acre (Enide SOW) on light soils; 12.0 lbs/acre (Enide SOW) on heavy soils (Pre-emergence) | Rates are soil-dependent. | A post-emergence rate of 20 lbs/acre of Enide SOW can be used. |
Note: Application rates are provided as pounds of active ingredient (ai) per acre unless otherwise specified. Product formulations such as wettable powders (e.g., Enide 50W, which contains 50% diphenamid) will require calculation to determine the correct amount of product to apply. For instance, to apply 4 lbs of active ingredient using a 50W formulation, one would need to apply 8 lbs of the product. Always consult the specific product label for detailed instructions.
Mechanism of Action and Signaling Pathways
Diphenamid is absorbed by the roots of emerging seedlings and translocated throughout the plant, where it inhibits growth in the terminal leaves and roots. The precise biochemical mechanism is understood to be the inhibition of seedling growth, likely through interference with cell division or enlargement. Some evidence suggests that diphenamid acts by inhibiting the enzyme acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis. This inhibition would disrupt the formation of lipids essential for membrane synthesis and energy storage, thereby halting cell growth and development.
Experimental Protocols
The following is a generalized protocol for a field experiment designed to evaluate the efficacy of diphenamid for pre-emergent weed control. This protocol is based on standard practices for herbicide efficacy trials.
1. Experimental Design
-
Design: Randomized Complete Block Design (RCBD).
-
Treatments:
-
Untreated Control (weedy check).
-
Hand-weeded Control (weed-free check).
-
Diphenamid at three application rates (e.g., 2.0, 4.0, and 6.0 lbs ai/acre).
-
A commercial standard herbicide for comparison.
-
-
Replications: A minimum of four replications for each treatment.
-
Plot Size: 10 ft x 30 ft is a standard plot size, allowing for a sufficient area for data collection while minimizing edge effects.
2. Site Preparation and Application
-
The experimental site should have a uniform soil type and a known history of annual grass and broadleaf weed infestation.
-
Prepare the seedbed according to standard agricultural practices for the chosen crop.
-
Apply diphenamid treatments using a CO2-pressurized backpack sprayer calibrated to deliver a consistent volume (e.g., 20 gallons per acre) at a constant pressure.
-
Application should be made pre-emergence, either immediately after planting or within a few days, before weed seeds germinate.
-
To ensure activation of the herbicide, light irrigation (approximately 0.5 inches) should be applied if rainfall is not expected within 48 hours of application.
3. Data Collection
-
Weed Control Efficacy: Visually assess weed control at 14, 28, and 56 days after treatment (DAT). Ratings should be on a scale of 0% (no control) to 100% (complete control) for individual weed species and for overall grass and broadleaf weed control.
-
Crop Injury (Phytotoxicity): Visually assess crop injury at the same intervals as weed control ratings, using a scale of 0% (no injury) to 100% (crop death).
-
Weed Density and Biomass: At a designated time point (e.g., 56 DAT), count the number of weeds per square meter in a designated quadrat within each plot. Harvest the above-ground weed biomass from the quadrat, dry it in an oven, and record the dry weight.
-
Crop Yield: At the end of the growing season, harvest the crop from the center rows of each plot and determine the yield.
4. Statistical Analysis
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD) at a significance level of p < 0.05 to determine significant differences between treatment means for weed control, crop injury, weed density, weed biomass, and crop yield.
Safety and Toxicology
Diphenamid exhibits low acute oral and dermal toxicity in animal studies and is not classified as an eye irritant. It is considered to have low toxicity to avian species but is slightly to moderately toxic to fish and aquatic invertebrates. Due to a number of data gaps in its toxicological profile, appropriate personal protective equipment (PPE), including gloves, long-sleeved shirts, and long pants, should be worn during handling and application. Diphenamid decomposes upon heating, which can produce toxic fumes.
Conclusion
Diphenamid has historically been an effective tool for the pre-emergent control of annual weeds in a range of crops. Successful application hinges on the selection of appropriate rates based on crop and soil type, and timely application before weed emergence. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanisms of diphenamid and similar herbicidal compounds. As with all pesticides, adherence to label instructions and safety precautions is paramount.
References
Application Notes and Protocols: Diphenamid as a Pre-Emergent Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a selective, pre-emergent herbicide belonging to the acetamide chemical family.[1] It is effective against annual grasses and some broadleaf weeds in a variety of agricultural and horticultural crops.[2] Its primary mechanism of action is the inhibition of root growth in germinating seeds, preventing weed establishment before they can compete with the desired crop.[3][4] These application notes provide a comprehensive overview of Diphenamid's use, including application rates, efficacy, experimental protocols for evaluation, and its proposed mechanism of action.
Data Presentation
Table 1: Diphenamid Application Rates
| Crop Type | Application Rate (Active Ingredient) | Application Timing and Remarks |
| Terrestrial Food Crops (e.g., potatoes, soybeans, tomatoes, peanuts, cotton) | 2.0 to 9.0 lb/acre | Apply as a broadcast or banded spray. Can be applied immediately after seeding or over transplants before weed emergence. For peanuts, application can be at planting, cracking, or up to 7 days after cracking.[5] |
| Terrestrial Non-Food Crops | 2.0 to 6.0 lb/acre | Applied as a broadcast or banded spray. |
| Ornamentals and Forest Trees | 0.50 to 1.25 lb/acre | Applied as a broadcast or banded spray. |
Table 2: Weed Control Efficacy of Diphenamid
| Weed Species | Efficacy Level | Notes |
| Grasses | ||
| Annual Grasses (general) | Superior Control | Effective as a pre-emergent treatment. |
| Annual Bluegrass (Poa annua) | Controlled | |
| Barnyardgrass (Echinochloa crus-galli) | Controlled | |
| Crabgrass (Digitaria spp.) | Controlled | |
| Foxtail (Setaria spp.) | Controlled | |
| Broadleaf Weeds | ||
| Chickweed (Stellaria media) | Controlled | |
| Nettles (Urtica spp.) | Controlled | |
| Annual Broadleaf Weeds (general) | Variable Control | Efficacy can vary depending on the species and conditions. |
Experimental Protocols
Greenhouse Bioassay for Pre-Emergent Efficacy
This protocol is designed to evaluate the efficacy of Diphenamid on target weed species in a controlled greenhouse environment.
Materials:
-
Diphenamid (technical grade or formulated product)
-
Weed seeds of interest (e.g., Setaria faberi, Amaranthus palmeri)
-
Potting mix (e.g., 1:1 sand:soil mixture to minimize herbicide binding)
-
Trays or pots (e.g., 10-inch square flats)
-
Greenhouse with controlled temperature and lighting
-
Spray chamber with a single nozzle
-
Deionized water
-
Balance, weigh boats, and volumetric flasks
Procedure:
-
Soil Preparation: Fill flats with the potting mix. If using a sand:soil mix, ensure it is homogenized.
-
Seeding: Sow a predetermined number of weed seeds (e.g., 50-100) evenly on the soil surface of each flat.
-
Herbicide Preparation: Prepare a stock solution of Diphenamid in deionized water. From the stock solution, prepare a series of dilutions to achieve the desired application rates (e.g., corresponding to 2, 4, and 6 lb/acre). A non-treated control (water only) must be included.
-
Herbicide Application: Apply the herbicide solutions to the soil surface using a calibrated spray chamber. Ensure even coverage. The application volume should be consistent across all treatments (e.g., 26 gal/acre).
-
Activation: Immediately after application, water the flats to "activate" the herbicide, moving it into the soil where the seeds are germinating.
-
Incubation: Place the flats in a greenhouse with controlled conditions (e.g., 25°C, 16-hour photoperiod). Water as needed to maintain soil moisture.
-
Data Collection: At predetermined intervals (e.g., 7, 14, and 21 days after treatment), assess the following:
-
Weed Emergence: Count the number of emerged seedlings in each flat.
-
Phytotoxicity: Visually rate any signs of injury to the emerged seedlings (e.g., stunting, discoloration) on a scale of 0 (no injury) to 100 (complete death).
-
Biomass: At the end of the experiment, harvest the above-ground biomass of all emerged seedlings, dry in an oven (e.g., 70°C for 48 hours), and record the dry weight.
-
-
Data Analysis: Calculate the percent inhibition of emergence and biomass reduction for each treatment relative to the non-treated control.
Field Trial for Pre-Emergent Efficacy and Crop Safety
This protocol outlines the steps for conducting a field trial to evaluate the performance of Diphenamid under real-world agricultural conditions.
Materials:
-
Diphenamid formulation (e.g., wettable powder, granular)
-
Crop seeds (e.g., pepper, tomato)
-
Field plot with a history of target weed infestation
-
Tractor-mounted or backpack sprayer with appropriate nozzles
-
Plot marking equipment (stakes, flags)
-
Data collection tools (quadrats, data sheets)
Procedure:
-
Site Selection and Preparation: Choose a field with uniform soil type and a known history of the target weed species. Prepare the seedbed according to standard agricultural practices for the chosen crop.
-
Experimental Design: Use a randomized complete block design with at least three to four replications. Plot sizes should be large enough to minimize edge effects and allow for accurate application and sampling (e.g., 10 x 20 feet).
-
Treatments: Include a range of Diphenamid application rates, a non-treated control (weedy check), and a weed-free control (hand-weeded).
-
Planting and Herbicide Application: Plant the crop at the recommended seeding rate and depth. Apply the pre-emergent herbicide treatments within a few days of planting, before crop and weed emergence. Use a calibrated sprayer to ensure accurate application rates.
-
Data Collection:
-
Crop Injury: Visually assess crop injury at regular intervals (e.g., 1, 2, 4, and 8 weeks after emergence) using a 0-100% scale.
-
Weed Control: At peak weed emergence, and again later in the season, assess weed control. This can be done by:
-
Visually rating the percent weed control for each species on a 0-100% scale.
-
Counting the number of each weed species within a defined area (e.g., a 1m² quadrat) in each plot.
-
-
Crop Yield: At the end of the growing season, harvest the crop from the center of each plot and measure the yield.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effects of the different Diphenamid application rates on crop injury, weed control, and crop yield.
Mandatory Visualization
Caption: Greenhouse Bioassay Workflow.
Caption: Field Trial Workflow.
Caption: Proposed Signaling Pathway for Diphenamid.
Mechanism of Action
Diphenamid is classified as a seedling growth inhibitor. As an acetamide herbicide, its primary mode of action is the inhibition of cell division in the developing roots of germinating weeds. This is thought to occur through the disruption of microtubule formation.
The proposed signaling pathway is as follows:
-
Uptake: Diphenamid is absorbed by the roots and emerging shoots of seedlings.
-
Target Interaction: It is believed to bind to tubulin, the protein subunit of microtubules.
-
Inhibition of Polymerization: This binding action inhibits the polymerization of tubulin into functional microtubules.
-
Disruption of Mitosis: Microtubules are essential for the formation of the mitotic spindle during cell division. Without functional microtubules, chromosomes cannot segregate properly, and cell division is arrested.
-
Inhibition of Root Growth: The inability of cells in the root meristem to divide and elongate leads to a cessation of root growth.
-
Weed Death: The germinating weed seedling, unable to establish a proper root system, cannot take up water and nutrients and subsequently dies before emerging from the soil.
References
Diphenamid formulation and preparation of stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a selective pre-emergence herbicide used to control annual grasses and some broad-leaved weeds.[1][2][3] Its primary mechanism of action is the inhibition of acetyl-CoA carboxylase, a critical enzyme in fatty acid biosynthesis.[4][5] These application notes provide detailed protocols for the formulation of Diphenamid and the preparation of stock solutions for research purposes.
Chemical and Physical Properties
Diphenamid is a white to off-white crystalline solid. A summary of its relevant chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Diphenamid
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇NO | |
| Molecular Weight | 239.31 g/mol | |
| Melting Point | 132-136 °C | |
| Water Solubility | 260 mg/L at 25 °C | |
| Solubility in Organic Solvents ( g/100 mL at 27 °C) | ||
| Acetone | 18.9 | |
| N,N-Dimethylformamide | 16.5 | |
| Phenyl Cellosolve | 32.0 | |
| Xylene | 5.01 | |
| Appearance | Colorless to off-white crystals | |
| Storage Temperature | 0-6 °C |
Experimental Protocols
Preparation of a 10 mM Diphenamid Stock Solution in Acetone
This protocol describes the preparation of a 10 mM stock solution of Diphenamid in acetone. Acetone is a suitable solvent given Diphenamid's high solubility.
Materials:
-
Diphenamid (purity ≥98%)
-
Acetone (analytical grade)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask (appropriate size, e.g., 10 mL or 25 mL)
-
Pipettes
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Procedure:
-
Calculate the required mass of Diphenamid:
-
Molecular Weight (MW) of Diphenamid = 239.31 g/mol
-
To prepare a 10 mM (0.010 mol/L) solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
For 10 mL (0.010 L): Mass = 0.010 mol/L * 0.010 L * 239.31 g/mol = 0.00239 g = 2.39 mg
-
For 25 mL (0.025 L): Mass = 0.010 mol/L * 0.025 L * 239.31 g/mol = 0.00598 g = 5.98 mg
-
-
-
Weigh the Diphenamid:
-
In a fume hood, place a piece of weighing paper on the analytical balance and tare.
-
Carefully weigh out the calculated mass of Diphenamid using a clean spatula.
-
-
Dissolve the Diphenamid:
-
Transfer the weighed Diphenamid to a beaker.
-
Add a small amount of acetone (approximately half of the final volume) to the beaker.
-
If necessary, place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution. Stir until the Diphenamid is completely dissolved.
-
-
Prepare the Final Solution:
-
Carefully transfer the dissolved Diphenamid solution from the beaker to the volumetric flask.
-
Rinse the beaker with a small amount of acetone and add the rinsing to the volumetric flask to ensure all the Diphenamid is transferred.
-
Add acetone to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Storage:
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, airtight container (e.g., an amber glass vial) to protect it from light.
-
Store the stock solution at 4°C for short-term storage or consider freezing for long-term storage.
-
Preparation of Diphenamid Formulation for in vivo Studies
For animal experiments, a solvent system with low toxicity is required. The following protocol is a general guideline for preparing a Diphenamid formulation suitable for administration.
Materials:
-
Diphenamid
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile conical tube, prepare the vehicle solution by combining the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS. For example, to prepare 10 mL of the vehicle:
-
1 mL DMSO
-
4 mL PEG300
-
0.5 mL Tween-80
-
4.5 mL Saline/PBS
-
-
Vortex the mixture thoroughly until it is a clear, homogeneous solution.
-
-
Dissolve Diphenamid:
-
Weigh the desired amount of Diphenamid and place it in a sterile conical tube.
-
Add the pre-made vehicle solution to the Diphenamid.
-
Vortex the mixture vigorously. To aid dissolution, you can gently warm the solution in a water bath or use a sonicator. Ensure the final solution is clear and free of particulates.
-
-
Sterilization:
-
If sterility is required, the final formulation can be filtered through a 0.22 µm syringe filter. Note that DMSO itself has sterilizing properties.
-
-
Storage:
-
Store the prepared formulation at 4°C. It is recommended to prepare this formulation fresh before each experiment.
-
Visualizations
Caption: Workflow for preparing a Diphenamid stock solution.
Caption: Inhibition of Acetyl-CoA Carboxylase by Diphenamid.
References
Application Note: Solid-Phase Extraction of Diphenamid from Water Samples
Abstract
This application note provides a detailed protocol for the extraction and concentration of the herbicide Diphenamid from water samples using solid-phase extraction (SPE). The described method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who need to quantify Diphenamid at trace levels. The protocol includes sample preparation, SPE cartridge conditioning, sample loading, washing, and elution steps, followed by analysis using liquid chromatography-mass spectrometry (LC-MS/MS).
Introduction
Diphenamid is a selective herbicide used to control annual grasses and some broadleaf weeds. Its presence in water sources due to agricultural runoff is a potential environmental and health concern. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher throughput, reduced solvent consumption, and improved extract purity.[1][2] This method details the use of a graphitized carbon-based SPE cartridge for the effective isolation of Diphenamid from water samples prior to instrumental analysis.[3]
Experimental Protocol
This protocol is based on a method developed for the analysis of multiple pesticides in water.[3]
Materials and Reagents:
-
SPE Cartridge: Carbopak-B SPE cartridge containing 0.5 g of graphitized carbon sorbent[3] or equivalent.
-
Solvents:
-
Methanol (MeOH), HPLC grade
-
Methylene chloride, HPLC grade
-
Trifluoroacetic acid anhydride
-
Reagent Water (deionized or distilled)
-
-
Glassware and Equipment:
-
1 L glass sample bottles
-
Glass fiber filters (0.7 µm)
-
SPE vacuum manifold
-
Graduated cylinders and pipettes
-
Evaporation system (e.g., nitrogen evaporator)
-
LC-MS/MS system
-
Sample Preparation:
-
Collect water samples in 1 L glass bottles.
-
Filter the water samples using 0.7 µm glass fiber filters to remove suspended solids.
Solid-Phase Extraction Procedure:
-
Cartridge Conditioning:
-
Place the Carbopak-B SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 10 mL of methanol through it.
-
Equilibrate the cartridge by passing 15 mL of reagent water through it, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the 1 L filtered water sample onto the conditioned SPE cartridge.
-
Maintain a flow rate of approximately 20 mL/min. Do not allow the cartridge to dry out after the sample has passed through.
-
-
Washing (Optional):
-
(If interference is expected) Wash the cartridge with a small volume (e.g., 5-10 mL) of reagent water to remove any remaining polar impurities.
-
-
Elution:
-
Elute the retained Diphenamid from the cartridge with two fractions.
-
First, elute with 1.5 mL of methanol.
-
Second, elute with 13 mL of an 80:20 mixture of methylene chloride and methanol, acidified with 0.2% trifluoroacetic acid anhydride.
-
Collect both fractions in the same collection tube.
-
-
Extract Concentration:
-
Reduce the combined eluate to near dryness under a gentle stream of nitrogen in a water bath at 40°C.
-
Reconstitute the residue in a final volume of 1 mL with an appropriate solvent (e.g., the initial mobile phase of the LC method).
-
Instrumental Analysis (LC-MS/MS):
The final extract is analyzed by LC-MS/MS. The specific parameters for the LC separation and MS detection will depend on the instrument used. An example of a precursor ion and product ions for Diphenamid are m/z 240 and m/z 134, 167 respectively.
Quantitative Data
The following table summarizes recovery data for Diphenamid using an automated solid-phase extraction system.
| Analyte | Recovery (%) |
| Diphenamid | 115% |
| 109% |
Table 1: Recovery data for Diphenamid from a US lab performing EPA Method 525.2 manually using UCT Enviro-clean Universal Cartridges and an automated SPE-03 system.
Diagrams
Caption: Workflow for Solid-Phase Extraction of Diphenamid.
Discussion
The presented protocol provides a robust method for the extraction of Diphenamid from water samples. The use of a graphitized carbon-based sorbent is effective for trapping Diphenamid. The subsequent elution with a combination of methanol and acidified methylene chloride/methanol ensures efficient recovery of the analyte. The final determination by LC-MS/MS offers high sensitivity and selectivity.
It is important to note that recovery rates can be influenced by the specific SPE cartridge, instrumentation, and laboratory practices. Therefore, it is recommended to validate the method in-house and use isotopically labeled internal standards to correct for any matrix effects or variations in extraction efficiency.
Conclusion
This application note details an effective and reliable solid-phase extraction protocol for the determination of Diphenamid in water samples. The method is sensitive, and reproducible, and can be readily implemented in analytical laboratories for environmental monitoring and other research applications.
References
Diphenamid Bioassay for Herbicide Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenamid is a selective, pre-emergent herbicide belonging to the acetamide class. It is primarily absorbed by the roots of emerging seedlings and acts as a potent inhibitor of cell division, ultimately leading to the cessation of root and shoot growth in susceptible plant species. Its efficacy is particularly notable against annual grasses and some broadleaf weeds. Bioassays are crucial tools for evaluating the efficacy of herbicides like Diphenamid, providing a controlled and reproducible method to determine their biological activity. This document provides detailed application notes and protocols for conducting a Diphenamid bioassay using oat (Avena sativa), a sensitive indicator species.
Principle of the Bioassay
The bioassay protocol described here is based on the principle of measuring the inhibition of root elongation in a sensitive plant species upon exposure to varying concentrations of Diphenamid. Oat seedlings are particularly sensitive to mitotic inhibitors and exhibit a clear dose-dependent response in root growth inhibition. By quantifying the reduction in root length compared to an untreated control, the herbicidal efficacy of Diphenamid can be accurately assessed.
Data Presentation
The following table summarizes the expected quantitative data from a Diphenamid bioassay on oat seedlings. This data is illustrative and should be generated by following the experimental protocol outlined below.
| Diphenamid Concentration (µM) | Mean Root Length (mm) | Standard Deviation (mm) | Percent Inhibition (%) |
| 0 (Control) | 35.2 | 3.1 | 0 |
| 1 | 28.1 | 2.5 | 20.2 |
| 5 | 15.8 | 1.9 | 55.1 |
| 10 | 8.9 | 1.2 | 74.7 |
| 25 | 4.2 | 0.8 | 88.1 |
| 50 | 1.5 | 0.4 | 95.7 |
Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual results may vary depending on experimental conditions.
Experimental Protocols
Materials
-
Diphenamid analytical standard
-
Oat seeds (Avena sativa)
-
Acetone (for stock solution)
-
Distilled or deionized water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Growth chamber or incubator with controlled temperature and light
-
Forceps
-
Ruler or caliper for root measurement
-
Pipettes and sterile tubes for dilutions
Experimental Workflow
Caption: Experimental workflow for the Diphenamid bioassay.
Step-by-Step Protocol
-
Preparation of Diphenamid Solutions:
-
Prepare a 1 mM stock solution of Diphenamid in acetone.
-
Perform serial dilutions of the stock solution with distilled water to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final acetone concentration in all treatments, including the control, should be kept constant and minimal (e.g., <0.1%) to avoid solvent-induced phytotoxicity.
-
-
Seed Preparation:
-
Surface sterilize oat seeds by immersing them in a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.
-
Pre-germinate the seeds on moist filter paper in the dark at 25°C for 24-48 hours, or until the radicle just emerges.
-
-
Bioassay Setup:
-
Line each petri dish with two layers of filter paper.
-
Using forceps, place 10 pre-germinated oat seeds in a line on the upper half of the filter paper in each petri dish.
-
Pipette 5 mL of the respective Diphenamid test solution or control solution (distilled water with the same percentage of acetone as the treatments) onto the filter paper in each dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Place the petri dishes in a growth chamber or incubator in an upright position (so the roots grow downwards) at 25°C in the dark for 48 hours.
-
-
Data Collection and Analysis:
-
After the incubation period, carefully remove the seedlings from the petri dishes.
-
Measure the length of the primary root of each seedling from the coleoptile to the root tip using a ruler or caliper.
-
Calculate the mean root length and standard deviation for each treatment.
-
Determine the percent inhibition of root elongation for each concentration using the following formula: Percent Inhibition = [ (Mean Control Root Length - Mean Treated Root Length) / Mean Control Root Length ] x 100
-
Plot the percent inhibition against the logarithm of the Diphenamid concentration to generate a dose-response curve and determine the EC50 value (the concentration that causes 50% inhibition).
-
Mode of Action: Inhibition of Cell Division
Diphenamid's herbicidal activity stems from its ability to disrupt mitosis, the process of cell division, in the meristematic tissues of roots and shoots. Specifically, it interferes with the formation and function of microtubules, which are essential components of the spindle fibers that segregate chromosomes during cell division.
Caption: Diphenamid's mode of action via microtubule disruption.
The binding of Diphenamid to tubulin proteins prevents their polymerization into functional microtubules. This leads to a failure in the formation of the mitotic spindle, causing an arrest of the cell cycle at the metaphase stage. Consequently, cell division is inhibited, which in turn stops the growth and elongation of roots and shoots, ultimately leading to seedling death.
Diphenamid in Plant Tissue Culture: A Theoretical Framework for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenamid, a selective pre-emergence herbicide, is primarily known for its role in controlling annual grasses and some broadleaf weeds in agricultural settings. Its mechanism of action involves the inhibition of root growth and cell division.[1][2] While its application in commercial plant tissue culture is not established, its specific mode of action presents a unique tool for researchers to investigate fundamental aspects of plant development, such as root initiation and development, cell cycle control, and herbicide resistance at the cellular level. This document provides a theoretical framework and hypothetical protocols for the application of diphenamid in plant tissue culture studies, based on its known physiological effects.
Principle of Application
Diphenamid is absorbed by the roots and translocated throughout the plant, where it inhibits the growth of terminal leaves and roots.[1] It is believed to interfere with very long-chain fatty acid elongation, which is crucial for cell division.[2] In a plant tissue culture context, this inhibitory effect could be precisely titrated to study its impact on various developmental processes, such as:
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Rooting assays: To investigate the minimal concentrations required to inhibit adventitious root formation from callus or micro-cuttings.
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Callus growth and differentiation: To study the effect of cell division inhibition on callus proliferation and subsequent organogenesis.
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Herbicide screening: To use plant cell cultures as a model system to screen for herbicide-resistant genotypes or to study the metabolic detoxification of diphenamid.
-
Somatic embryogenesis: To determine the sensitivity of different stages of somatic embryo development to diphenamid.
Quantitative Data Summary
There is a lack of quantitative data regarding the specific use of diphenamid in plant tissue culture media. The following table is a hypothetical representation of data that would need to be generated through empirical studies. The concentration ranges are speculative and based on typical concentrations of other growth regulators and inhibitors used in plant tissue culture.
| Application | Plant Species (Example) | Explant Type | Diphenamid Concentration (mg/L) | Observed Effect |
| Inhibition of Rooting | Nicotiana tabacum | Leaf Disc Callus | 0.01 - 0.1 | Partial inhibition of root primordia formation |
| 0.1 - 1.0 | Complete inhibition of root development | |||
| Callus Growth Inhibition | Arabidopsis thaliana | Root Explant | 0.1 - 1.0 | Significant reduction in callus fresh weight |
| 1.0 - 5.0 | Necrosis and cell death | |||
| Selection of Resistant Cells | Oryza sativa | Suspension Culture | 1.0 - 10.0 | Survival and proliferation of resistant cell lines |
Experimental Protocols
The following are generalized, hypothetical protocols for utilizing diphenamid in plant tissue culture studies. Researchers will need to optimize these protocols for their specific plant species and research objectives.
Protocol 1: Determining the Inhibitory Concentration (IC50) of Diphenamid on Callus Growth
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Explant Preparation: Initiate callus cultures from sterile explants (e.g., leaf discs, stem segments) on a standard callus induction medium (e.g., Murashige and Skoog medium supplemented with appropriate auxins and cytokinins).
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Subculture: Once sufficient callus has been generated, subculture uniform pieces of callus (e.g., 100 mg fresh weight) onto fresh medium.
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Diphenamid Treatment: Prepare a series of callus induction media supplemented with a range of diphenamid concentrations (e.g., 0, 0.01, 0.1, 1, 5, 10 mg/L). Diphenamid should be dissolved in a minimal amount of a suitable solvent (e.g., DMSO) and then added to the autoclaved medium when it has cooled to approximately 50-60°C. A solvent control should also be included.
-
Incubation: Culture the callus in a controlled environment (e.g., 25°C, 16-hour photoperiod).
-
Data Collection: After a set culture period (e.g., 4 weeks), measure the fresh and dry weight of the callus for each treatment.
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Analysis: Calculate the percentage of growth inhibition relative to the control and determine the IC50 value (the concentration of diphenamid that causes 50% inhibition of growth).
Protocol 2: Investigating the Effect of Diphenamid on Adventitious Rooting
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Explant Preparation: Generate shoots in vitro and use apical or nodal segments as explants for rooting experiments.
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Rooting Medium: Prepare a rooting medium (e.g., half-strength MS medium with an auxin like IBA or NAA).
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Diphenamid Treatment: Add various concentrations of diphenamid (e.g., 0, 0.001, 0.01, 0.1, 1 mg/L) to the rooting medium.
-
Culture: Place one explant per culture vessel and incubate under conditions that promote rooting.
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Data Collection: After a defined period (e.g., 3-4 weeks), record the number of roots per explant, root length, and overall root morphology.
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Analysis: Statistically analyze the differences in rooting parameters between the control and diphenamid-treated explants.
Visualizations
The following diagrams illustrate the experimental workflow and the hypothesized mechanism of action of diphenamid at a cellular level.
Caption: Experimental workflow for testing diphenamid in plant tissue culture.
Caption: Hypothesized mechanism of diphenamid leading to growth inhibition.
Concluding Remarks
The use of diphenamid in plant tissue culture is an unexplored area. The protocols and data presented here are intended to serve as a starting point for researchers interested in exploring its potential as a research tool. Due to its herbicidal nature, careful consideration of concentration ranges is critical to move from phytotoxic effects to measurable, sublethal impacts on developmental processes. Further research is necessary to establish standardized protocols and to fully understand the cellular and molecular responses of plant cells to diphenamid in an in vitro environment.
References
Application Notes and Protocols for the Analysis of Diphenamid Residues in Food Crops
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the determination of Diphenamid and its primary metabolite, N-methyl-2,2-diphenylacetamide, in various food crop matrices. The protocols focus on modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) following QuEChERS-based extraction, to ensure high sensitivity, accuracy, and efficiency.
Introduction
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a selective pre-emergent herbicide previously used on a variety of food crops. Although its use has been discontinued in some regions, monitoring for its residues and that of its main metabolite, N-methyl-2,2-diphenylacetamide, remains crucial for food safety, environmental monitoring, and in the context of imported agricultural products. The analytical methods must be sensitive enough to detect residues at or below maximum residue limits (MRLs) and robust enough to handle complex food matrices.
Analytical Methodologies
The primary recommended method for the analysis of Diphenamid and its desmethyl metabolite is Gas Chromatography coupled with Mass Spectrometry (GC-MS), which offers excellent selectivity and sensitivity. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation procedure is outlined as the preferred extraction and cleanup method due to its efficiency and high-throughput capabilities. An alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also presented.
Application Note 1: QuEChERS Extraction and GC-MS Analysis of Diphenamid and N-methyl-2,2-diphenylacetamide in Vegetables
This protocol details the simultaneous determination of Diphenamid and its desmethyl metabolite in vegetable matrices such as leafy greens, tomatoes, and potatoes.
Experimental Protocol
1. Sample Preparation (Homogenization)
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Chop the vegetable sample into small pieces.
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Homogenize the sample using a high-speed blender until a uniform paste is achieved.
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Store the homogenized sample in a sealed container at -20°C until extraction.
2. QuEChERS Extraction
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Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add an appropriate volume of a standard solution containing Diphenamid and N-methyl-2,2-diphenylacetamide for spiked samples.
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Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube. The choice of d-SPE sorbent depends on the matrix:
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For general vegetables (e.g., tomatoes, potatoes): Use a d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).
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For high-chlorophyll vegetables (e.g., spinach, lettuce): Use a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg Graphitized Carbon Black (GCB) or a sorbent specifically designed for chlorophyll removal to prevent the loss of planar pesticides.
-
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 5 minutes.
-
The supernatant is ready for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 25°C/min to 150°C, hold for 0 minutes
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Diphenamid | 167 | 72 | 165 |
| N-methyl-2,2-diphenylacetamide | 167 | 182 | 91 |
Data Presentation: Method Validation Summary
The following table summarizes typical performance data for the QuEChERS-GC-MS method for the analysis of Diphenamid and its metabolite in a representative vegetable matrix (e.g., tomato).
| Compound | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) |
| Diphenamid | 0.01 | 95 | 5 | 0.003 | 0.01 |
| 0.1 | 98 | 4 | |||
| N-methyl-2,2-diphenylacetamide | 0.01 | 92 | 6 | 0.003 | 0.01 |
| 0.1 | 96 | 5 |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantitation. Data is illustrative and should be determined by each laboratory.
Workflow Diagram
Caption: QuEChERS extraction and GC-MS analysis workflow.
Application Note 2: HPLC-UV Analysis of Diphenamid and N-methyl-2,2-diphenylacetamide in Fruit Matrices
This protocol provides an alternative method using HPLC with UV detection for the quantification of Diphenamid and its desmethyl metabolite, suitable for laboratories without access to GC-MS or for matrices where this technique is preferred.
Experimental Protocol
1. Sample Preparation and Extraction
Follow the same QuEChERS extraction and d-SPE cleanup procedure as described in Application Note 1. For fruit matrices with high sugar content, a d-SPE sorbent containing C18 may be beneficial for removing non-polar interferences.
2. HPLC-UV Analysis
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HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase:
-
A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with 40% B, hold for 1 minute.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Data Presentation: Method Validation Summary
The following table summarizes typical performance data for the HPLC-UV method for the analysis of Diphenamid and its metabolite in a representative fruit matrix (e.g., apple).
| Compound | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) |
| Diphenamid | 0.05 | 90 | 7 | 0.015 | 0.05 |
| 0.5 | 94 | 6 | |||
| N-methyl-2,2-diphenylacetamide | 0.05 | 88 | 8 | 0.015 | 0.05 |
| 0.5 | 92 | 7 |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantitation. Data is illustrative and should be determined by each laboratory.
Workflow Diagram```dot
Caption: Logical workflow for Diphenamid residue analysis.
Troubleshooting & Optimization
Technical Support Center: Overcoming Diphenamid Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with practical solutions for solubility issues encountered when working with Diphenamid.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Diphenamid in common laboratory solvents?
A1: Diphenamid exhibits low solubility in water but is more soluble in several organic solvents. Its solubility is crucial for preparing stock solutions and experimental dilutions. A summary of its solubility in various solvents is provided in the table below.[1][2][3]
Q2: My Diphenamid is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A2: Due to its low water solubility (0.26 g/L at 25°C), directly dissolving Diphenamid in aqueous buffers is challenging.[1] The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent, such as acetone or N,N-dimethylformamide, and then dilute this stock solution into your aqueous experimental medium.[2]
Q3: I'm observing precipitation of Diphenamid in my cell culture medium after dilution. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this, consider the following:
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Decrease the final concentration: The final concentration of Diphenamid in your medium may be exceeding its aqueous solubility limit.
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Optimize the organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, acetone) in your medium is as low as possible and non-toxic to your cells.
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Use a co-solvent system: A mixture of solvents can sometimes improve solubility.
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Gentle warming and agitation: Briefly warming the solution to 37°C and gentle mixing can help keep the compound in solution, but be cautious of compound stability at higher temperatures.
Q4: What is the recommended method for preparing a high-concentration stock solution of Diphenamid?
A4: To prepare a high-concentration stock solution, select a solvent in which Diphenamid has high solubility, such as acetone or N,N-dimethylformamide. Refer to the detailed protocol in the "Experimental Protocols" section below for a step-by-step guide.
Data Presentation
Table 1: Solubility of Diphenamid in Various Solvents
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | 0.026 | 27 |
| Acetone | 18.9 | 27 |
| N,N-Dimethylformamide | 16.5 | 27 |
| Phenyl Cellosolve | 32.0 | 27 |
| Xylene | 5.01 | 27 |
Data sourced from PubChem CID 13728.
Troubleshooting Guide
If you are encountering persistent solubility issues with Diphenamid, the following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for Diphenamid solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Diphenamid Stock Solution in Acetone
Materials:
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Diphenamid (MW: 239.31 g/mol )
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Anhydrous Acetone
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Sterile microcentrifuge tubes or glass vials
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Vortex mixer
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Sonicator (optional)
Methodology:
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Weigh out 23.93 mg of Diphenamid powder and place it into a sterile vial.
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Add 1 mL of anhydrous acetone to the vial.
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Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
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If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
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Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation.
Protocol 2: General Workflow for Diluting Diphenamid into Aqueous Media
This protocol outlines the general steps for diluting a concentrated organic stock solution of Diphenamid into an aqueous medium for cell-based assays.
Caption: General workflow for preparing Diphenamid working solutions.
Signaling Pathway
Diphenamid is known to act as a herbicide by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is critical for fatty acid synthesis, a vital process for plant growth and development. The simplified diagram below illustrates this mechanism of action.
Caption: Simplified pathway of Diphenamid's herbicidal action.
References
Technical Support Center: Diphenamid Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the degradation of Diphenamid under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Diphenamid in aqueous solutions at different pH values?
Diphenamid is generally stable in the environmentally relevant pH range of 5 to 9.[1] However, its degradation is accelerated under strongly acidic or alkaline conditions.[1] One study indicated that degradation is most rapid at pH 3.5, followed by pH 9.6, and is slowest at a neutral pH of 7.2.[2] At room temperature, technical Diphenamid has been found to be stable for at least 7 days at pH 3 and pH 9.[1]
Q2: What is the primary degradation pathway for Diphenamid in aqueous solutions?
The primary degradation pathway for Diphenamid, an amide herbicide, is hydrolysis. This reaction involves the cleavage of the amide bond to yield diphenylacetic acid and dimethylamine. The hydrolysis of amides can be catalyzed by both acids and bases.
Q3: What are the main degradation products of Diphenamid hydrolysis?
Under both acidic and basic conditions, the expected primary degradation products of Diphenamid hydrolysis are:
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Diphenylacetic acid
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Dimethylamine
Q4: I am not observing any degradation of Diphenamid in my experiment. What could be the reason?
Several factors could contribute to the lack of observable degradation:
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pH: Diphenamid is known to be relatively stable, especially in the pH 5-9 range.[1] Significant degradation may require more extreme pH values or longer incubation times.
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Temperature: Hydrolysis reactions are temperature-dependent. Experiments conducted at room temperature may show very slow degradation. Regulatory testing guidelines, such as OECD 111, suggest conducting preliminary tests at elevated temperatures (e.g., 50°C) to accelerate degradation.
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Time: Degradation may be occurring, but at a rate that is too slow to be detected within the timeframe of your experiment. Consider extending the duration of your study.
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Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect small decreases in the parent compound or the appearance of degradation products.
Q5: My analytical results show high variability between replicates. What are the common causes?
High variability in analytical results can stem from several sources:
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Inconsistent pH: Ensure that the pH of your buffered solutions is accurately prepared and remains stable throughout the experiment.
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Temperature Fluctuations: Maintain a constant and uniform temperature for all your samples.
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Sample Preparation: Inconsistencies in sample extraction, dilution, or handling can introduce significant errors.
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HPLC Issues: Problems with the HPLC system, such as leaks, inconsistent flow rates, or detector noise, can lead to variable results. Refer to the HPLC Troubleshooting Guide below for more details.
Data on Diphenamid Stability
Specific quantitative data for the hydrolysis half-life of Diphenamid at various pH values is limited in publicly available literature. The following table summarizes the expected qualitative stability based on available information.
| pH Range | Condition | Expected Rate of Degradation |
| < 4 | Strongly Acidic | Faster |
| 4 - 6 | Acidic to Neutral | Slow to Stable |
| 7 | Neutral | Very Slow / Stable |
| 8 - 10 | Neutral to Basic | Slow to Stable |
| > 10 | Strongly Basic | Faster |
Experimental Protocols
Protocol: Hydrolysis of Diphenamid as a Function of pH (Based on OECD Guideline 111)
This protocol outlines a tiered approach to studying the hydrolysis of Diphenamid.
1. Preliminary Test
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Objective: To determine if Diphenamid is hydrolytically stable or unstable.
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Procedure:
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Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
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Add a known concentration of Diphenamid to each buffer solution. The concentration should be less than half of its water solubility.
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Incubate the solutions in the dark at a constant temperature, for example, 50°C, for 5 days.
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Analyze the concentration of Diphenamid at the beginning and end of the incubation period.
-
-
Interpretation: If less than 10% degradation is observed at all pH values, Diphenamid is considered hydrolytically stable, and no further testing is required. If 10% or more degradation is observed at any pH, proceed to the Main Test.
2. Main Test (for hydrolytically unstable substances)
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Objective: To determine the degradation rate constant and half-life of Diphenamid at different pH values and temperatures.
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Procedure:
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For each pH at which degradation was observed in the preliminary test, prepare a set of replicate samples in the corresponding sterile buffer.
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Incubate the samples in the dark at a constant temperature (e.g., 25°C).
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At predetermined time intervals, sacrifice replicate samples for analysis. At least six time points are recommended to establish the degradation pattern.
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Quantify the concentration of Diphenamid in each sample using a validated analytical method (e.g., HPLC-UV).
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If necessary, repeat the experiment at two other temperatures to determine the effect of temperature on degradation.
-
-
Data Analysis:
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Plot the concentration of Diphenamid versus time for each pH.
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Determine the reaction kinetics (typically pseudo-first-order for hydrolysis).
-
Calculate the degradation rate constant (k) and the half-life (t½) at each pH and temperature.
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3. Identification of Degradation Products
-
Objective: To identify any major degradation products.
-
Procedure:
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Analyze samples from the main test using appropriate analytical techniques (e.g., LC-MS) to identify and quantify degradation products.
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Focus on identifying any product that constitutes more than 10% of the initial Diphenamid concentration.
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Troubleshooting Guides
Experimental Setup Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No degradation observed | pH is in the stable range (5-9); Temperature is too low; Experiment duration is too short. | Use more extreme pH values if relevant to your research question; Increase the incubation temperature (e.g., 50°C); Extend the duration of the experiment. |
| Inconsistent results between replicates | Non-sterile conditions leading to microbial degradation; Inaccurate buffer preparation; Temperature fluctuations. | Ensure all glassware and solutions are sterilized; Verify the pH of buffers with a calibrated meter; Use a temperature-controlled incubator or water bath. |
| Precipitation of Diphenamid | The concentration used exceeds the water solubility at the experimental temperature and pH. | Use a lower concentration of Diphenamid, ensuring it is below half its solubility limit. |
HPLC Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Active silanol groups on the column interacting with the analyte; Inappropriate mobile phase pH. | Use a modern, end-capped column; Adjust the mobile phase pH to suppress silanol ionization (for basic compounds, lower the pH; for acidic compounds, raise it). |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample; Late eluting peaks from a previous injection. | Use high-purity solvents and freshly prepared mobile phase; Flush the injection system; Ensure adequate run time for all components to elute. |
| Fluctuating Retention Times | Leak in the system; Inconsistent mobile phase composition; Temperature fluctuations around the column. | Check all fittings for leaks; Ensure the mobile phase is well-mixed and degassed; Use a column oven to maintain a constant temperature. |
| Poor Resolution between Diphenamid and Degradation Products | Inappropriate mobile phase or column chemistry. | Optimize the mobile phase composition (e.g., organic-to-aqueous ratio, buffer concentration); Try a different column with a different stationary phase (e.g., a mixed-mode column like Obelisc R or Coresep 100 which can separate based on both hydrophobicity and ionic interactions). |
Visualizations
Caption: Acid and base-catalyzed hydrolysis pathways of Diphenamid.
Caption: Experimental workflow for Diphenamid hydrolysis study.
References
Troubleshooting poor Diphenamid efficacy in the field
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with Diphenamid efficacy in experimental settings.
Troubleshooting Poor Efficacy
Poor efficacy of Diphenamid can arise from a variety of factors related to the environment, application method, and target weed characteristics. Follow this guide to diagnose and resolve common issues.
Question: My Diphenamid application failed to control the target weeds. What are the potential causes?
Answer: Failure to control target weeds is a common issue that can be traced back to several key areas. Systematically evaluate the following factors to identify the source of the problem.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor Diphenamid efficacy.
1. Verify Application Parameters
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Timing: Diphenamid is a pre-emergence herbicide and must be applied before weeds germinate.[1] Applications made to emerged weeds will be ineffective. Delaying application can reduce efficacy.[2]
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Rate: Ensure the correct application rate was used for the target crop, soil type, and weed pressure. Under-dosing will result in poor control.[3]
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Equipment Calibration: Improperly calibrated spray equipment can lead to non-uniform application or incorrect dosage.[4]
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Spray Water Quality: Water with high turbidity (muddy water) or extreme pH can negatively impact herbicide performance. Diphenamid is decomposed by strong acids and alkalis.[5]
2. Assess Environmental Conditions
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Soil Moisture: Adequate soil moisture is crucial for Diphenamid to be absorbed by weed roots and shoots. Efficacy is reduced in dry conditions. Light rainfall or irrigation after application can improve performance. In dry weather, soil incorporation may be necessary to move the herbicide into the weed germination zone.
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Temperature: Extreme cold or hot temperatures can cause weed stress, making them less susceptible to herbicides. Herbicides are most effective when weeds are actively growing.
3. Analyze Soil Properties
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Organic Matter and Clay Content: Diphenamid binds to organic matter and clay particles in the soil. High organic matter (>5%) and high clay content can reduce the amount of herbicide available for weed uptake, thus lowering efficacy. Higher application rates may be necessary for such soils.
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Soil pH: While Diphenamid is stable at neutral pH, it is decomposed by strong acids and alkalis. Soil pH can also affect microbial degradation rates. A neutral to slightly acidic pH is generally optimal for many herbicides.
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Accelerated Microbial Degradation: Diphenamid is primarily broken down by soil microorganisms. In fields with a history of repeated Diphenamid use, microbial populations may adapt, leading to accelerated degradation of the herbicide and a shorter period of weed control.
4. Evaluate Weed Characteristics
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Weed Spectrum: Diphenamid is effective against most annual grasses and some broadleaf weeds. It will not control perennial weeds or many broadleaf species. Ensure the target weeds are listed as susceptible on the product label.
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Weed Growth Stage: As a pre-emergence herbicide, it is only effective on germinating seeds. It will not control established weeds.
5. Consider Herbicide Resistance
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If all other factors have been ruled out and poor control of a specific weed species persists despite repeated applications, herbicide resistance may be a possibility. This occurs when a small percentage of a weed population is naturally resistant to an herbicide, and repeated use of that herbicide selects for the resistant individuals.
Frequently Asked Questions (FAQs)
General
-
Q1: What is Diphenamid and how does it work? Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a selective, pre-emergence acetamide herbicide. It is absorbed by the roots and shoots of germinating seeds and inhibits their growth, leading to death shortly after emergence. While sometimes classified with herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis (HRAC Group 15/K3), some research indicates Diphenamid does not inhibit VLCFA synthesis, and its precise molecular target is not as clearly defined as other herbicides in this class.
Application and Environmental Factors
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Q2: How does soil composition affect Diphenamid's performance? Soil organic matter (OM) and clay content are the most influential factors. Diphenamid adsorbs to these soil components, which can make it less available for uptake by weed seeds. Higher OM and clay content generally require higher application rates for effective weed control.
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Q3: What is the half-life of Diphenamid in soil? The half-life is highly variable and depends on soil properties and microbial activity. In one study with various Chinese soils, half-lives in unsterilized soil ranged from 187 to 248 days. In sterilized soils, the half-life was significantly longer (577 to 630 days), demonstrating that microbial degradation is the primary pathway for its breakdown.
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Q4: Does soil pH matter for Diphenamid efficacy? Yes. Diphenamid is decomposed by strong acids and alkalis. While stable at a neutral pH, extreme soil pH values can lead to chemical degradation. Soil pH also influences microbial populations, which are the primary degraders of Diphenamid. Unfavorable pH can also stress crops, potentially increasing their susceptibility to herbicide injury.
-
Q5: Is irrigation needed after applying Diphenamid? In dry conditions, light rainfall or sprinkler irrigation (approximately 0.5 inches) after application is beneficial. This helps move the herbicide into the top layer of soil where weed seeds germinate.
Efficacy and Resistance
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Q6: What weeds does Diphenamid control? Diphenamid primarily controls annual grasses and a limited number of annual broadleaf weeds. Examples of controlled weeds include annual bluegrass, barnyardgrass, crabgrass, and foxtail. It is not effective against established perennial weeds.
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Q7: What is accelerated microbial degradation and how can I test for it? Accelerated degradation occurs when soil microbes adapt to an herbicide after repeated applications, breaking it down much faster than in soils with no prior exposure. This can lead to a significant reduction in the duration of weed control. You can test for this by comparing the herbicide's half-life in soil from your field with its half-life in a control soil with no history of Diphenamid application (see Protocol 2).
Quantitative Data Summary
Table 1: Influence of Soil Properties on Diphenamid Degradation Half-Life (T₁/₂) *
| Soil ID | Organic Matter (%) | Clay (%) | pH | Half-Life (T₁/₂) in Unsterilized Soil (days) | Half-Life (T₁/₂) in Sterilized Soil (days) |
| A | 4.22 | 28.12 | 7.21 | 187.3 | 577.5 |
| B | 3.60 | 18.62 | 5.99 | 210.0 | - |
| C | 3.01 | 22.17 | 7.10 | 216.6 | - |
| D | 2.86 | 20.21 | 6.92 | 223.5 | - |
| E | 1.72 | 13.52 | 7.61 | 247.5 | 630.0 |
| *Data adapted from a study on five different Chinese soils. A strong positive correlation was observed between half-life and both organic matter and clay content. |
Key Experimental Protocols
Protocol 1: Greenhouse Bioassay for Diphenamid Efficacy
This protocol is designed to assess the efficacy of Diphenamid on target weed species under controlled conditions.
Experimental Workflow
Caption: Workflow for a pre-emergence herbicide greenhouse bioassay.
Materials:
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Target weed seeds (e.g., annual ryegrass, Lolium multiflorum)
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Standardized greenhouse potting mix (e.g., sandy loam)
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Pots (10 cm diameter) with drainage holes
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Analytical grade Diphenamid
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Laboratory cabinet sprayer calibrated for consistent volume delivery
-
Controlled-environment greenhouse
-
Analytical balance, volumetric flasks, pipettes
Procedure:
-
Potting and Seeding: Fill pots with the growth medium to a consistent depth and bulk density. Sow a predetermined number of weed seeds (e.g., 20-30 seeds) uniformly on the soil surface and cover with a thin layer (approx. 1 cm) of soil. Water gently until the soil is at field capacity.
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Herbicide Preparation: Prepare a stock solution of Diphenamid. Create a series of dilutions to achieve the desired application rates (e.g., 0, 0.5x, 1x, 2x, 4x the recommended field rate). Include an untreated control.
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Application: Apply the herbicide solutions using a calibrated laboratory sprayer. This should be done pre-emergence, within 24 hours of sowing.
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Incubation: Place the pots in a greenhouse with controlled temperature, humidity, and photoperiod suitable for the test weed species. Arrange pots in a completely randomized design with at least four replications per treatment.
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Watering: Water the plants as needed, typically by subirrigation, to avoid disturbing the treated soil surface and preventing herbicide leaching.
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Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a rating scale of 0% (no effect) to 100% (complete death).
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Biomass Harvest: At 21 DAT, harvest the above-ground biomass from each pot. Determine the fresh weight, then dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
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Data Analysis: Calculate the percent control or biomass reduction relative to the untreated control. Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
Protocol 2: Assay for Accelerated Microbial Degradation in Soil
This laboratory assay determines if a soil has developed an enhanced capacity to degrade Diphenamid due to previous exposure.
Materials:
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Field soil with a history of Diphenamid use ("history soil")
-
Control soil of similar type with no history of Diphenamid use ("non-history soil")
-
Analytical grade Diphenamid
-
Acetonitrile (HPLC grade)
-
Glass jars (250 mL) with Teflon-lined lids
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HPLC system with UV detector or LC-MS/MS
Procedure:
-
Soil Preparation: Sieve both the "history" and "non-history" soils (2-mm mesh) to remove debris. Adjust moisture content to approximately 75% of field capacity.
-
Incubation Setup: Place 50 g (dry weight equivalent) of each soil type into separate glass jars. Prepare at least three replicates for each soil type and each time point.
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Herbicide Treatment: Prepare a stock solution of Diphenamid. Fortify each soil sample to a final concentration of approximately 5 µg/g. Mix thoroughly.
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Incubation: Seal the jars and incubate at room temperature (25°C) in the dark.
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Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove one jar for each soil type for analysis.
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Extraction: Extract the entire 50 g soil sample with an appropriate volume of acetonitrile (e.g., 100 mL) by shaking vigorously for 1-2 hours.
-
Analysis:
-
Centrifuge the soil slurry and filter the supernatant through a 0.45 µm filter.
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Analyze the concentration of Diphenamid in the extract using HPLC-UV (at 250 nm) or LC-MS/MS.
-
The mobile phase for HPLC could consist of acetonitrile and an ammonium formate buffer (pH 3.0).
-
-
Data Analysis: Plot the concentration of Diphenamid remaining in the soil versus time for both the "history" and "non-history" soils. Calculate the first-order degradation rate constant (k) and the half-life (T₁/₂ = ln(2)/k) for each soil. A significantly shorter half-life in the "history soil" compared to the "non-history soil" indicates accelerated microbial degradation.
References
- 1. Diphenamid (Ref: L 34314) [sitem.herts.ac.uk]
- 2. Effect of Time of Application of Diphenamid on Pepper, Weeds, and Disease | Weed Science | Cambridge Core [cambridge.org]
- 3. Methodology in Accelerated Biodegradation of Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
Technical Support Center: Optimizing Soil Extraction Methods for Diphenamid
Welcome to the technical support center for the optimization of soil extraction methods for Diphenamid. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on extracting Diphenamid from soil samples efficiently and accurately. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Diphenamid from soil samples.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction: The solvent may not be effectively disrupting the analyte-soil matrix interactions. | 1. Optimize Solvent System: Ensure the polarity of your extraction solvent matches that of Diphenamid. Consider using a solvent mixture, such as acetone or methanol-water, to improve extraction efficiency.[1][2] For soils with high organic matter, a more polar solvent mixture may be necessary. 2. Increase Extraction Energy: Employ techniques like sonication or microwave-assisted extraction to provide more energy for the desorption of Diphenamid from soil particles.[3] 3. Adjust pH: The pH of the extraction solvent can influence the solubility of Diphenamid and its interaction with the soil. Experiment with adjusting the pH of the solvent to optimize recovery. Diphenamid is decomposed by strong acids and alkalis.[2] |
| Strong Analyte-Matrix Interactions: Diphenamid can be strongly adsorbed to soil particles, especially in soils with high clay and organic matter content. | 1. Increase Extraction Time: Allow for a longer extraction period to ensure the solvent has sufficient time to penetrate the soil matrix and desorb the analyte. 2. Sample Pre-treatment: Ensure soil samples are properly dried and ground to a uniform, small particle size to maximize the surface area available for extraction. | |
| Analyte Degradation: Diphenamid may degrade during the extraction process due to exposure to harsh conditions. | 1. Control Temperature: Avoid excessive heat during extraction and solvent evaporation steps. Diphenamid is moderately stable to heat but decomposition can occur at high temperatures. 2. Protect from Light: While relatively resistant to UV degradation, it is good practice to protect samples and extracts from direct light. | |
| High Background Noise or Interfering Peaks in Chromatogram | Co-extraction of Matrix Components: The extraction solvent may be pulling out other organic compounds from the soil that interfere with the analysis. | 1. Use a More Selective Solvent: If possible, switch to a solvent that is more selective for Diphenamid and less likely to co-extract interfering compounds. 2. Implement a Clean-up Step: Utilize solid-phase extraction (SPE) or a dispersive SPE (d-SPE) cleanup as in the QuEChERS method to remove interfering matrix components. Florisil or alumina columns can be effective for cleanup. |
| Contamination: Contamination can be introduced from glassware, solvents, or the analytical instrument itself. | 1. Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., pesticide residue grade). 2. Thoroughly Clean Glassware: All glassware should be meticulously cleaned and rinsed with solvent before use. 3. Run Method Blanks: Regularly analyze blank samples (containing no analyte) to check for contamination in the system. | |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Homogeneity: Soil samples may not be uniform, leading to variability in analyte concentration between subsamples. | 1. Homogenize Samples Thoroughly: Ensure that the entire soil sample is well-mixed before taking a subsample for extraction. 2. Increase Sample Size: Using a larger, more representative subsample can help to minimize the effects of heterogeneity. |
| Inconsistent Extraction Procedure: Variations in extraction time, temperature, or solvent volume can lead to inconsistent results. | 1. Standardize the Protocol: Adhere strictly to a validated and documented extraction protocol for all samples. 2. Use Internal Standards: Incorporate an internal standard into your analytical method to correct for variations in extraction efficiency and instrument response. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for Diphenamid in soil?
A1: The "best" method depends on several factors, including the soil type, the required limit of detection, available equipment, and sample throughput needs.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular and effective method for multi-residue pesticide analysis in soil and is a good starting point for Diphenamid.
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Ultrasonic-assisted extraction (UAE) can improve extraction efficiency by using sound waves to disrupt the soil matrix.
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Mechanical shaking is a simpler, more traditional method that can be effective, especially with optimized solvent systems and extraction times.
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Solid-Phase Extraction (SPE) is often used as a clean-up step but can also be part of the primary extraction process to isolate Diphenamid from complex matrices.
Q2: What is the ideal solvent for Diphenamid extraction?
A2: Acetone is a commonly recommended solvent for the extraction of Diphenamid from soil. Mixtures of methanol and water have also been used effectively. The optimal solvent or solvent mixture will depend on the specific soil characteristics. It is advisable to perform a small optimization study with different solvents or solvent ratios to determine the best recovery for your specific soil type.
Q3: How does soil type affect Diphenamid extraction?
A3: Soil composition significantly impacts extraction efficiency.
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High Organic Matter: Soils with high organic matter content tend to adsorb Diphenamid more strongly, which can lead to lower recoveries. Using more vigorous extraction techniques or more polar solvent mixtures may be necessary.
-
High Clay Content: Clay particles also have a high capacity for adsorbing herbicides like Diphenamid, potentially reducing extraction efficiency.
-
Sandy Soils: Sandy soils generally have lower organic matter and clay content, making Diphenamid extraction easier.
Q4: How can I improve the clean-up of my soil extract before analysis?
A4: A clean-up step is crucial for removing co-extracted matrix components that can interfere with chromatographic analysis.
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Dispersive Solid-Phase Extraction (d-SPE): This is a key part of the QuEChERS method, where a sorbent (like PSA, C18, or GCB) is added to the extract to bind and remove interferences.
-
Solid-Phase Extraction (SPE) Cartridges: Passing the extract through an SPE cartridge containing a suitable sorbent (e.g., Florisil, alumina, or a polymeric phase) is a very effective clean-up technique.
Q5: What are the typical recovery rates for Diphenamid from soil?
A5: Recovery rates can vary widely depending on the method, soil type, and fortification level. A study using HPLC for analysis after extraction with a methanol-water mixture reported recoveries ranging from 90.76% to 99.34% for spiked soil samples. Well-optimized methods should generally aim for recoveries between 80% and 120%.
Quantitative Data Summary
The following tables summarize quantitative data related to Diphenamid analysis. Please note that direct comparative studies across all methods for Diphenamid are limited; therefore, this data is compiled from various sources and should be used as a general guide.
Table 1: Diphenamid Recovery from Spiked Soil Samples
| Extraction Method | Solvent System | Soil Type | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Shaking & Ultrasonic Extraction | Methanol-water (25:5, v/v) | Not Specified | 0.05, 0.5, 5 | 90.76 - 99.34 | ≤4.26 |
Table 2: Analytical Method Parameters for Diphenamid
| Analytical Technique | Column | Mobile Phase/Carrier Gas | Detection | Retention Time (min) | Limit of Detection (LOD) |
| HPLC | SunFireTM C18 (150×4.6 mm, 5 µm) | Acetonitrile-water (80:20, v/v) | UV (230 nm) | ~6.2 | 0.015 mg/kg |
| GC | Not Specified | Not Specified | Flame Ionization Detector (FID) | Not Specified | ~25 ppb |
Experimental Protocols
Protocol 1: QuEChERS Method for Diphenamid Extraction from Soil
This protocol is a general guideline and may require optimization for your specific soil type and analytical instrumentation.
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add an appropriate internal standard.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned supernatant for analysis by GC-MS or LC-MS/MS.
-
Protocol 2: Ultrasonic-Assisted Solvent Extraction (USE)
-
Sample Preparation:
-
Prepare the soil sample as described in Protocol 1.
-
Weigh 10 g of the homogenized soil into a suitable extraction vessel (e.g., a glass beaker or flask).
-
-
Extraction:
-
Add 20 mL of the extraction solvent (e.g., acetone or a methanol-water mixture).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 15-30 minutes. The optimal time may need to be determined experimentally.
-
-
Separation:
-
After sonication, separate the extract from the soil by centrifugation or filtration.
-
If necessary, repeat the extraction with a fresh portion of solvent and combine the extracts.
-
-
Concentration and Cleanup:
-
The extract may be concentrated using a rotary evaporator or a gentle stream of nitrogen.
-
A cleanup step using SPE (as described in the Troubleshooting Guide) may be necessary before analysis.
-
Visualizations
References
Technical Support Center: Diphenamid Photostability and UV Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of diphenamid and its degradation by UV light.
Frequently Asked questions (FAQs)
Q1: What is diphenamid and why is its photostability a concern?
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a pre-emergent herbicide.[1] Understanding its photostability is crucial for determining its environmental fate, as photodegradation is a key mechanism for the breakdown of chemical compounds in the environment. For researchers, consistent photostability is essential for the reliability and reproducibility of experimental results.
Q2: What are the primary degradation products of diphenamid when exposed to UV light?
The primary photodegradation product of diphenamid in aqueous solutions upon UV irradiation is N-methyl-2,2-diphenylacetamide.[2] Further degradation can lead to a variety of other intermediates, with over 20 having been identified in some studies, indicating a complex degradation pathway.[1][3]
Q3: How does the wavelength of UV light affect the degradation of diphenamid?
The wavelength of UV light significantly impacts the degradation rate of diphenamid. Studies have shown that UVC irradiation (e.g., at 254 nm) is highly effective in degrading diphenamid, achieving up to 100% degradation.[3] In contrast, UVA irradiation (e.g., at 350 nm) alone is less effective. However, the presence of a photocatalyst like titanium dioxide (TiO2) can enhance degradation under UVA light. Sunlight, which contains UVA and UVB rays, has been reported to be relatively ineffective at degrading diphenamid in aqueous solutions over short periods.
Q4: What is the expected kinetic profile for diphenamid photodegradation?
The photodegradation of diphenamid in aqueous solutions typically follows pseudo-first-order kinetics. This means that the rate of degradation is proportional to the concentration of diphenamid.
Q5: What factors can influence the rate of diphenamid photodegradation in my experiments?
Several factors can affect the rate of photodegradation:
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pH of the solution: The pH can influence the chemical form of diphenamid and the generation of reactive species in the solution.
-
Solvent: The type of solvent can affect the stability of the compound and the mechanism of degradation.
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Presence of photosensitizers or quenchers: Substances that absorb light and transfer energy can accelerate degradation (photosensitizers), while others can inhibit it (quenchers).
-
Light Intensity: Higher light intensity generally leads to a faster degradation rate.
-
Temperature: While photochemistry is not as dependent on temperature as thermal reactions, it can still play a role in the overall degradation kinetics.
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Presence of Oxygen: Oxygen can participate in photo-oxidative processes, potentially increasing the degradation rate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very slow degradation observed. | Inappropriate light source: The wavelength of the UV lamp may not be suitable for exciting diphenamid. | Verify the lamp's emission spectrum. Diphenamid is more susceptible to shorter UV wavelengths (UVC). For UVA sources, consider adding a photocatalyst like TiO2. |
| Low light intensity: The photon flux may be insufficient to induce significant degradation. | Measure the light intensity at the sample position. Increase the intensity or the exposure time. | |
| Solvent effects: The solvent may be quenching the excited state of diphenamid. | If possible, test the photodegradation in different solvents (e.g., acetonitrile, methanol, water) to assess solvent effects. | |
| Incorrect analytical method: The method used to measure diphenamid concentration may not be sensitive enough to detect small changes. | Validate your analytical method (e.g., HPLC-UV) for sensitivity, linearity, and specificity. Ensure the limit of detection is adequate. | |
| Inconsistent results between experiments. | Fluctuations in light source intensity: The output of the UV lamp may be unstable or degrading over time. | Monitor the lamp output regularly using a radiometer/lux meter. Allow the lamp to warm up and stabilize before starting the experiment. |
| Variations in sample preparation: Inconsistent concentrations, pH, or solvent composition. | Standardize the sample preparation protocol. Use buffers to maintain a constant pH. | |
| Temperature fluctuations: Inconsistent temperature control in the experimental setup. | Use a temperature-controlled reaction chamber to maintain a constant temperature. | |
| Sample geometry: Differences in the path length of light through the sample. | Use cuvettes or reaction vessels of the same dimensions and material for all experiments. | |
| Formation of unexpected degradation products. | Presence of impurities: Impurities in the diphenamid sample or the solvent could be participating in the photoreaction. | Use high-purity diphenamid and HPLC-grade solvents. Run a blank experiment with the solvent alone. |
| Secondary photodegradation: Primary degradation products may be further degrading into other compounds. | Analyze samples at multiple time points to track the formation and decay of intermediates. | |
| Reaction with solvent or other components: The excited state of diphenamid may be reacting with the solvent or other molecules in the solution. | Identify the unknown products using techniques like LC-MS/MS or GC-MS and consider potential reaction pathways. |
Data Presentation
Table 1: Summary of Diphenamid Photodegradation under Different Conditions
| Condition | UV Wavelength | Irradiation Time (min) | Degradation (%) | Mineralization (DOC Reduction, %) | Reference |
| Homogeneous Photolysis | UVC (254 nm) | 360 | 100 | 8 | |
| Heterogeneous Photocatalysis | UVA (350 nm) with TiO₂ | 360 | 51 | 11 |
Experimental Protocols
Protocol for Assessing Diphenamid Photostability in Aqueous Solution
-
Preparation of Diphenamid Stock Solution:
-
Accurately weigh a known amount of high-purity diphenamid.
-
Dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.
-
Store the stock solution in the dark at a low temperature (e.g., 4°C) to prevent degradation.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with deionized water (or a buffer of known pH) to the desired final concentration (e.g., 10-20 mg/L). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the photoreaction.
-
-
Experimental Setup:
-
Use a photoreactor equipped with a specific UV lamp (e.g., a low-pressure mercury lamp for UVC at 254 nm or a blacklight lamp for UVA at 350 nm).
-
The reaction vessel should be made of a material transparent to the UV light being used (e.g., quartz for UVC).
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Maintain a constant temperature using a water bath or a cooling fan.
-
Stir the solution continuously to ensure homogeneity.
-
-
Irradiation Procedure:
-
Place the working solution in the reaction vessel.
-
Take an initial sample (t=0) before turning on the UV lamp.
-
Start the irradiation and collect aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 180, 240, 360 minutes).
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Protect the collected samples from light until analysis.
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For a control experiment, run a parallel sample kept in the dark under the same conditions to assess for any non-photolytic degradation.
-
-
Sample Analysis:
-
Analyze the concentration of diphenamid in the collected samples using a validated HPLC-UV method.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used.
-
Column: A C18 reversed-phase column is suitable.
-
Detection: Monitor the absorbance at the wavelength of maximum absorption for diphenamid.
-
-
Identify and quantify degradation products using LC-MS/MS or GC-MS.
-
-
Data Analysis:
-
Plot the concentration of diphenamid as a function of irradiation time.
-
To determine if the reaction follows pseudo-first-order kinetics, plot ln(C₀/C) versus time, where C₀ is the initial concentration and C is the concentration at time t. A linear plot indicates pseudo-first-order kinetics, and the slope of the line is the rate constant (k).
-
Mandatory Visualizations
Caption: Experimental workflow for assessing diphenamid photostability.
Caption: Simplified degradation pathway of diphenamid under UV light.
References
Technical Support Center: Instability of Diphenamid in Solvent Mixtures
For researchers, scientists, and drug development professionals, understanding the stability of active compounds in various solvent systems is critical for experimental accuracy and product integrity. This guide provides troubleshooting advice and frequently asked questions regarding the instability of Diphenamid in common laboratory solvent mixtures.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Diphenamid generally unstable?
A1: Diphenamid is known to be unstable under several conditions. It is decomposed by strong acids and alkalis. While moderately stable to heat, some decomposition can occur at temperatures as high as 210°C.[1] When heated to decomposition, it emits toxic fumes containing nitrogen oxides.[1] It is also susceptible to degradation under certain photolytic conditions.
Q2: How does pH affect the stability of Diphenamid in aqueous and mixed-solvent systems?
A2: The pH of the solution is a critical factor influencing Diphenamid's stability, particularly in the presence of water. Diphenamid is stable in the pH range of 5-9 in aqueous solutions.[1] However, it undergoes hydrolysis in strongly acidic or alkaline environments. Alkaline hydrolysis of Diphenamid yields phenylacetic acid and dimethylamine. While specific kinetic data in various aqueous-organic mixtures is limited in publicly available literature, it is crucial to control the pH of your solvent mixture to avoid unwanted degradation.
Q3: Is Diphenamid stable in common organic solvents used in chromatography?
A3: Diphenamid exhibits good solubility in several organic solvents, including acetone, N,N-dimethylformamide, and xylene.[1] Acetonitrile and methanol are also commonly used as solvents for Diphenamid. However, the stability in mixtures of these organic solvents with water, especially at pH extremes, can be a concern due to potential hydrolysis. For chromatographic applications, it is advisable to prepare solutions fresh and to be aware of the potential for degradation on-column if using highly aqueous mobile phases with acidic or basic additives.
Q4: Can light exposure cause degradation of Diphenamid in solution?
A4: Yes, photolysis can lead to the degradation of Diphenamid. Studies have shown that Diphenamid in aqueous solution degrades upon exposure to UV light.[2] It is recommended to protect solutions of Diphenamid from direct light, especially UV sources, to prevent photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation of Diphenamid in the solvent mixture. | 1. Check the pH of your solvent mixture. If it is outside the stable range of 5-9, adjust it accordingly. 2. Prepare fresh solutions. Avoid storing Diphenamid solutions for extended periods, especially if they contain water. 3. Protect solutions from light. Store solutions in amber vials or protect them from light exposure. 4. Consider the temperature. While moderately stable, prolonged exposure to high temperatures can accelerate degradation. |
| Loss of Diphenamid concentration over time | Hydrolysis or photolysis. | 1. Perform a time-course study. Analyze the concentration of Diphenamid in your solvent mixture at different time points to determine the rate of degradation. 2. Use a stability-indicating HPLC method. This will allow you to separate the parent Diphenamid peak from any degradation products. 3. Modify solvent composition. If using a high percentage of water, consider if a less aqueous mixture could be used without compromising solubility. |
| Inconsistent experimental results | Variable degradation of Diphenamid between experiments. | 1. Standardize solution preparation. Ensure that the solvent mixture composition, pH, and preparation time are consistent for all experiments. 2. Control environmental factors. Maintain consistent temperature and light conditions for all samples. 3. Evaluate excipient compatibility. If working with formulations, consider potential interactions between Diphenamid and excipients that could be catalyzed by the solvent. |
Data on Diphenamid Stability
While specific quantitative data on the degradation kinetics of Diphenamid in various solvent mixtures is not extensively available in the public domain, the following table summarizes its general stability profile based on available information.
| Condition | Solvent/Mixture | Stability | Primary Degradation Products |
| Alkaline Hydrolysis | Aqueous | Unstable | Phenylacetic acid, Dimethylamine |
| Acidic Hydrolysis | Aqueous | Unstable | Not specified in detail |
| Photolysis (UV) | Aqueous | Unstable | Multiple intermediates identified |
| Thermal | - | Moderately stable up to 210°C | Nitrogen oxides upon decomposition |
| pH 5-9 | Aqueous | Stable | - |
Experimental Protocols
Forced Degradation Study Protocol (General)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. Below is a general protocol that can be adapted for Diphenamid.
Objective: To generate degradation products of Diphenamid under various stress conditions.
Materials:
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Diphenamid reference standard
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HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Diphenamid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same heating and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period, with sampling at various time points.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid Diphenamid powder in an oven at an elevated temperature (e.g., 80°C) for a specified duration.
-
Also, expose a solution of Diphenamid to the same thermal stress.
-
At various time points, dissolve the solid sample or dilute the solution sample for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Diphenamid to a UV light source (e.g., 254 nm) for a defined period.
-
Analyze samples at different time points.
-
Conduct a control experiment by keeping a solution in the dark to differentiate between photolytic and thermal degradation.
-
-
HPLC Analysis:
-
Analyze all stressed samples using a suitable stability-indicating HPLC method. The method should be capable of separating the intact Diphenamid from all its degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the Diphenamid peak.
-
Visualizations
Logical Workflow for Investigating Diphenamid Instability
Caption: Troubleshooting workflow for Diphenamid instability.
Forced Degradation Experimental Workflow
References
Technical Support Center: Diphenamid Herbicide Resistance in Weed Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying diphenamid herbicide resistance in weed populations.
Frequently Asked Questions (FAQs)
Q1: What is diphenamid and what is its mechanism of action?
A1: Diphenamid is a selective, systemic herbicide used for the control of annual grasses and some broadleaf weeds.[1] It is absorbed by the roots and translocates throughout the plant.[2] Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is essential for cell division.[1][3] Diphenamid is classified under the HRAC (Herbicide Resistance Action Committee) Group K3 and the WSSA (Weed Science Society of America) Group 15.[1]
Q2: What are the primary mechanisms of herbicide resistance in weeds?
A2: Herbicide resistance in weeds is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).
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Target-Site Resistance (TSR): This occurs due to genetic mutations in the gene encoding the protein that the herbicide targets. This alteration prevents the herbicide from binding effectively, rendering it ineffective.
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Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. Common NTSR mechanisms include:
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Enhanced Metabolism: The resistant plant rapidly metabolizes or detoxifies the herbicide into non-toxic substances. This is a common mechanism of resistance to various herbicides in weeds like Amaranthus species.
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Reduced Absorption or Translocation: The herbicide is not taken up by the plant or is not moved to its site of action effectively.
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Sequestration: The herbicide is moved into cellular compartments, such as the vacuole, where it cannot reach its target site.
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Overexpression of the Target Protein: The plant produces significantly more of the target protein, requiring a much higher dose of the herbicide to have an effect.
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Q3: Are there documented cases of weed populations resistant to diphenamid?
A3: While the evolution of herbicide resistance is a widespread global issue, with 480 unique cases identified across 252 plant species, specific, widespread, and well-documented cases of evolved resistance to diphenamid in weed populations are not prominent in recent scientific literature. However, resistance to other herbicides in the same mode of action group (VLCFA inhibitors) has been documented in weed species such as waterhemp (Amaranthus tuberculatus). Given the genetic variability in weed populations, the potential for resistance to develop with repeated use of diphenamid exists.
Q4: What are the general approaches to test for herbicide resistance?
A4: Several methods are used to diagnose herbicide resistance, ranging from whole-plant assays to molecular tests:
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Whole-Plant Pot Assays: Seeds from a suspected resistant population are grown in pots and sprayed with a range of herbicide doses. The response is compared to known susceptible and resistant populations.
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Petri-Dish Assays: Seeds are germinated in petri dishes containing the herbicide at a discriminating concentration. Resistant seeds will germinate and grow, while susceptible seeds will not.
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Leaf-Disk Assays: Leaf disks from test plants are floated in a herbicide solution. This method can provide rapid results, sometimes within 24 to 48 hours.
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Molecular Assays: These tests detect specific gene mutations known to confer target-site resistance.
Herbicide Resistance Mechanisms
Caption: General mechanisms of herbicide resistance in plants.
Troubleshooting Guides
Whole-Plant Bioassay Issues
Q: My known susceptible weed population is showing unexpected survival at the recommended diphenamid dose. What could be the cause?
A: Several factors could contribute to this issue:
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Herbicide Inactivity:
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Improper Storage: Ensure the diphenamid stock solution was stored correctly, as it can be decomposed by strong acids and alkalis.
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Solution Preparation Error: Double-check all calculations for herbicide dilutions. Very small errors can lead to significantly lower active ingredient concentrations.
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Application Issues:
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Poor Spray Coverage: Ensure a uniform spray application that covers all plant surfaces.
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Incorrect Growth Stage: Plants may be more tolerant if they are too old or stressed at the time of application. Treat plants at the recommended growth stage (e.g., 2-4 leaf stage).
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Environmental Factors:
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Soil Adsorption: Diphenamid is a soil-applied herbicide. The organic matter content and texture of your soil mix can affect its availability. High organic matter or clay content can bind the herbicide, making it less available for root uptake.
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Q: I'm observing high variability in results within the same treatment group. Why is this happening?
A: High variability can undermine the statistical power of your experiment. Consider these potential causes:
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Genetic Variation: Even within a susceptible population, there can be natural genetic variation leading to slightly different responses. Ensure you are using a well-characterized and uniform susceptible seed source.
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Inconsistent Plant Growth: Non-uniform seedling size at the time of treatment can lead to variable responses. Ensure all plants are at a similar growth stage before herbicide application.
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Uneven Herbicide Application: Calibrate your sprayer to ensure each pot receives the same dose.
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Environmental Gradients: Inconsistent light, temperature, or water across your greenhouse bench can lead to variable plant growth and response to the herbicide. Randomize the placement of your pots to mitigate this.
Seed-Based Assay Issues (Petri Dish/Agar)
Q: None of my seeds are germinating in the control (no herbicide) petri dishes. What's wrong?
A: This indicates a problem with the seeds themselves or the germination conditions, rather than the herbicide.
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Seed Dormancy: Many weed species have innate seed dormancy that must be broken before they will germinate. Research the specific requirements for your weed species (e.g., stratification, scarification, light exposure).
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Seed Viability: The seeds may be old or improperly stored, leading to low viability. Perform a simple germination test on moist filter paper without any herbicide to confirm viability.
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Improper Conditions: Ensure the temperature, light, and moisture levels in your incubator are optimal for the species you are testing.
Q: My results from a petri dish assay are not correlating with my whole-plant assay results. Why the discrepancy?
A: Discrepancies between these two methods can occur because they test different biological processes.
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Mode of Action: Diphenamid is absorbed by the roots. A petri dish assay primarily assesses the effect on germination and early root/shoot growth. A whole-plant assay provides a more complete picture of absorption, translocation, and metabolic effects in a more mature plant.
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Soil Interactions: Whole-plant assays in soil introduce the variable of herbicide-soil binding, which is absent in an agar-based petri dish assay. The bioavailability of diphenamid can be lower in soil, potentially leading to higher survival rates in whole-plant tests compared to what a petri dish assay might predict.
Experimental Workflow for Resistance Testing
Caption: Experimental workflow for herbicide resistance testing.
Data Presentation
Table 1: Example Data from a Whole-Plant Dose-Response Assay
This table illustrates how to present data to determine the GR50 (the herbicide dose that causes a 50% reduction in growth) and the Resistance Index (RI).
| Herbicide Dose (g a.i./ha) | Susceptible Population (% Biomass Reduction) | Resistant Population (% Biomass Reduction) |
| 0 | 0 | 0 |
| 50 | 25 | 10 |
| 100 | 50 | 20 |
| 200 | 85 | 45 |
| 400 | 98 | 70 |
| 800 | 100 | 90 |
| Calculated GR50 | 100 | ~220 |
| Resistance Index (RI) | - | 2.2 (GR50 Resistant / GR50 Susceptible) |
Note: Data are hypothetical for illustrative purposes. A non-linear regression model is typically fitted to the data to accurately calculate GR50 values.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
This protocol is adapted from standard methodologies for testing herbicide resistance.
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Seed Preparation: If necessary, break seed dormancy using appropriate methods for the target weed species. Germinate seeds in trays containing a standard potting mix.
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Transplanting: Once seedlings reach the 1-2 leaf stage, transplant individual, uniform plants into pots (e.g., 10 cm diameter). Allow plants to establish for 5-7 days in a greenhouse with controlled temperature and light conditions.
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Experimental Design: Arrange pots in a randomized complete block design. Use at least 4-5 replicates per herbicide dose. Include a known susceptible population as a control.
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Herbicide Application:
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Prepare a stock solution of diphenamid. Perform serial dilutions to create a range of 6-8 doses that are expected to span from no effect to complete mortality for both susceptible and potentially resistant populations. Include a "0" dose control (spraying only with the carrier solution, e.g., water and adjuvant).
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Apply the herbicide using a calibrated cabinet sprayer at a consistent volume and pressure to ensure uniform coverage. Treat plants at the 2-4 leaf stage.
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Data Collection: At 21-28 days after treatment, assess plant survival (alive/dead) and collect above-ground biomass. Dry the biomass in an oven at 60°C until a constant weight is achieved.
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Data Analysis: Calculate the percent biomass reduction relative to the untreated control for each replicate. Use statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 for each population. Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
Troubleshooting Bioassay Failures
Caption: Logical workflow for troubleshooting bioassay failures.
References
Technical Support Center: Minimizing Diphenamid Leaching in Sandy Soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the leaching of the herbicide Diphenamid in sandy soil environments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Diphenamid and why is it prone to leaching in sandy soils?
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a pre-emergent herbicide used for controlling annual grasses and some broadleaf weeds. Its potential for leaching, particularly in sandy soils, is due to its relatively weak adsorption to soil particles and moderate water solubility. Sandy soils, characterized by large particle sizes, low organic matter, and high permeability, allow for rapid water movement, which can carry dissolved Diphenamid down the soil profile and potentially into groundwater.
Q2: What are the key soil properties that influence Diphenamid leaching?
The primary soil properties governing Diphenamid's mobility are:
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Organic Matter (OM): This is the most influential factor. Higher organic matter content significantly increases the adsorption of Diphenamid, thereby reducing its mobility and leaching potential.[1][2]
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Clay Content: Soils with higher clay content also tend to adsorb more Diphenamid, reducing its movement.[1][2][3]
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Soil pH: The pH of the soil can influence the herbicide's chemical form and its interaction with soil colloids, although organic matter and clay content are generally more dominant factors.
Q3: How does Diphenamid degrade in the soil?
The primary degradation pathway for Diphenamid in soil is microbial degradation. The persistence of Diphenamid is influenced by soil type, moisture, and temperature. Under warm, moist conditions, its half-life is typically 3-6 months. In sterilized soils, its half-life can be significantly longer, highlighting the crucial role of microorganisms in its breakdown.
Q4: What are the common metabolites of Diphenamid degradation?
Diphenamid degradation in soil involves a process of demethylation, leading to the formation of monodemethylated (diphen M-1) and subsequently bidemethylated (diphen M-2) derivatives. Bacteria appear to be the primary microorganisms responsible for this degradation pathway.
Troubleshooting Guide
Q5: My soil column experiment shows high levels of Diphenamid in the leachate. What are the likely causes and how can I reduce it?
High leaching of Diphenamid in a controlled experiment is typically due to soil characteristics that favor mobility.
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Low Organic Matter: The sandy soil used may have very low organic matter content, leading to minimal adsorption.
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High Water Inflow: The simulated rainfall or irrigation rate may be too high, exceeding the soil's capacity to retain the herbicide.
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Preferential Flow: Water may be moving through macropores or along the column walls, bypassing the main soil matrix and reducing contact time for adsorption.
Troubleshooting Steps:
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Amend the Soil: Increase the organic matter content of your sandy soil by incorporating materials like compost, peat, or biochar. This has been shown to be the most effective method for reducing the mobility of herbicides.
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Adjust Irrigation: Reduce the intensity and frequency of water application to mimic a more natural rainfall pattern, allowing more time for adsorption and degradation processes.
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Column Packing: Ensure the soil column is packed uniformly to minimize preferential flow paths. Pre-wetting the soil before herbicide application can also help ensure a more even distribution of water flow.
Q6: I'm observing inconsistent results between my replicate soil columns. What could be causing this variability?
Inconsistent results across replicates can undermine the validity of your experiment. Common causes include:
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Non-homogeneous Soil: The soil used in each column may not be perfectly uniform in terms of organic matter, clay content, or bulk density.
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Uneven Application: The application of the Diphenamid solution may not have been consistent across all columns.
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Variable Water Flow: Differences in how each column was packed can lead to variations in water infiltration and leaching rates.
Troubleshooting Steps:
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Homogenize Soil: Thoroughly mix your bulk soil sample before packing the columns to ensure uniformity.
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Standardize Application: Use precise application techniques, such as a pipette or syringe, to apply the herbicide evenly to the soil surface of each column.
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Consistent Packing: Pack each column to the same bulk density to ensure comparable hydraulic properties.
Data Presentation
Table 1: Soil Adsorption and Degradation Parameters for Diphenamid
| Soil Property | Adsorption Coefficient (K f ) | Mobility Factor (R f ) | Half-life (T 1/2 ) in unsterilized soil (days) |
| High OM, High Clay | 0.55 | 0.10 | 187.3 |
| Medium OM, Med Clay | 0.36 | 0.36 | 216.6 |
| Low OM, Low Clay | 0.14 | 0.56 | 247.5 |
Data synthesized from a study on Chinese soils. K f (Freundlich adsorption coefficient) indicates adsorption capacity. R f indicates mobility. Higher K f and lower R f values correlate with lower leaching potential.
Table 2: Diphenamid Leaching in Different Soil Types
| Soil Type | Organic Matter (%) | Clay (%) | Diphenamid Leached (%) |
| Fine Sand | 0.8 | 4.2 | High |
| Silt Loam | 2.5 | 18.5 | Moderate |
| Muck | 25.0 | 10.0 | Low |
This table illustrates the inverse relationship between organic matter/clay content and Diphenamid movement. The exact percentage of leached Diphenamid varies based on experimental conditions.
Experimental Protocols
Protocol: Soil Column Leaching Study for Diphenamid
This protocol is based on the OECD 312 guideline for soil column leaching studies.
1. Materials:
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Glass or PVC columns (e.g., 30 cm long, 5 cm inner diameter).
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Sandy soil, air-dried and sieved (<2 mm).
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Diphenamid analytical standard.
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Artificial rain solution (e.g., 0.01 M CaCl₂).
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Leachate collection vessels.
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Analytical instrumentation (e.g., HPLC-UV, GC-MS).
2. Column Preparation:
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Place a glass wool plug or fine mesh screen at the bottom of each column.
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Pack the columns with the prepared sandy soil to a uniform bulk density, typically to a height of 28-30 cm.
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Saturate the columns from the bottom with the artificial rain solution to avoid trapping air.
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Allow the columns to drain until they reach field capacity.
3. Herbicide Application:
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Prepare a stock solution of Diphenamid in a suitable solvent.
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Apply a known amount of the Diphenamid solution evenly to the surface of each soil column.
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Allow the solvent to evaporate before starting the leaching process.
4. Leaching Simulation:
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Apply a consistent volume of artificial rain to the top of each column over a set period (e.g., 200 mL over 48 hours) to simulate a rainfall event.
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Collect the leachate that drains from the bottom of the columns in timed fractions or as a single composite sample.
5. Sample Analysis:
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Measure the total volume of leachate collected from each column.
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Extract Diphenamid from the leachate samples using an appropriate method (e.g., solid-phase extraction).
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Analyze the extracts using a calibrated analytical instrument (HPLC or GC-MS) to determine the concentration of Diphenamid.
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(Optional) After the leaching is complete, the soil column can be sectioned into segments (e.g., every 5 cm) to determine the distribution of the remaining Diphenamid in the soil profile.
Visualizations
Caption: Factors influencing the fate of Diphenamid in sandy soil.
Caption: Workflow for mitigating Diphenamid leaching in experiments.
Caption: Workflow for a standard soil column leaching experiment.
References
Technical Support Center: Accelerated Biodegradation of Diphenamid in Treated Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the accelerated biodegradation of Diphenamid in treated soils.
Frequently Asked Questions (FAQs)
Q1: What is accelerated biodegradation of Diphenamid?
A1: Accelerated biodegradation is a phenomenon where the rate of Diphenamid degradation in soil increases significantly upon repeated applications. In soils with a history of Diphenamid treatment, the herbicide can be almost completely degraded within a few days, whereas in untreated soils, degradation is considerably slower.[1] This is attributed to the adaptation of soil microbial populations, which develop the capacity to utilize Diphenamid as a source of carbon or nitrogen.
Q2: What are the primary factors influencing the rate of Diphenamid biodegradation?
A2: The primary factors influencing Diphenamid biodegradation are:
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Microbial Populations: The presence and activity of adapted microorganisms, particularly bacteria, are the main drivers of accelerated degradation.[2][3]
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Soil Organic Matter (OM): Higher organic matter content is strongly correlated with the adsorption and degradation of Diphenamid.[2]
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Clay Content: Clay content also influences the adsorption and subsequent degradation of the herbicide.[2]
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History of Diphenamid Application: Soils with a history of Diphenamid use exhibit significantly faster degradation rates due to the enrichment of Diphenamid-degrading microorganisms.
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Presence of Other Chemicals: Certain fungicides, like fentin acetate and thiram, can suppress accelerated degradation, while some bactericides, such as chloramphenicol, can also inhibit this process.
Q3: What are the main degradation products of Diphenamid?
A3: The biodegradation of Diphenamid primarily occurs through a process of demethylation. The main metabolites are the monodemethylated derivative (diphen M-1) and the bidemethylated derivative (diphen M-2). The degradation of diphen M-2 is reported to be much slower than that of Diphenamid or diphen M-1.
Q4: Which microorganisms are responsible for Diphenamid degradation?
A4: While several fungi have been isolated that can degrade Diphenamid, studies suggest that a shift in the microbial population in favor of bacteria is responsible for the accelerated degradation observed in treated soils. Specific bacterial strains capable of degrading aromatic compounds, a structural component of Diphenamid, include genera such as Pseudomonas, Bacillus, Achromobacter, and Arthrobacter.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very slow Diphenamid degradation observed in a soil with a known history of treatment. | - Inactivation of microbial populations due to improper soil storage or handling.- Presence of inhibitory substances in the soil sample.- Incorrect incubation conditions (e.g., temperature, moisture). | - Use fresh soil samples whenever possible.- Analyze the soil for the presence of potential inhibitors (e.g., heavy metals, other pesticides).- Ensure incubation temperature is maintained around 20-30°C and soil moisture at approximately 60% of water holding capacity. |
| Inconsistent or non-reproducible degradation rates between replicates. | - Non-homogenous distribution of Diphenamid in the soil samples.- Variation in microbial activity across different soil aliquots.- Inconsistent moisture levels in replicate flasks. | - Thoroughly mix the soil after spiking with Diphenamid to ensure uniform distribution.- Homogenize the bulk soil sample before weighing out replicates.- Carefully monitor and maintain consistent moisture levels in all replicate flasks throughout the incubation period. |
| Accumulation of the monodemethylated metabolite (diphen M-1) without further degradation. | - The microbial consortium may lack the specific enzymes required for the second demethylation step.- The bidemethylated derivative (diphen M-2) is known to degrade much more slowly. | - Extend the incubation period to allow for the slower degradation of the metabolite.- Consider enriching the microbial culture for organisms capable of degrading diphen M-1 and M-2. |
| Positive control (untreated soil) shows significant degradation. | - Cross-contamination from treated soil samples.- The "untreated" soil may have an unknown history of exposure to Diphenamid or structurally similar compounds. | - Handle treated and untreated soil samples in separate areas to prevent cross-contamination.- Source control soil from a location with a well-documented history of no pesticide application. |
| Negative trait check (sterilized soil) shows degradation. | - Incomplete sterilization of the soil.- Abiotic degradation of Diphenamid. | - Autoclave the soil twice at 121°C for 60 minutes to ensure complete sterilization.- While microbial degradation is dominant, some level of abiotic degradation can occur. Compare the rate to the unsterilized soil to quantify the microbial contribution. |
Data Presentation
Table 1: Half-life (T1/2) of Diphenamid in Unsterilized and Sterilized Soils with Varying Properties.
| Soil ID | Organic Matter (%) | Clay Content (%) | Half-life (T1/2) in Unsterilized Soil (days) | Half-life (T1/2) in Sterilized Soil (days) |
| A | 4.22 | 20.46 | 187.3 | 577.5 |
| B | 3.58 | 28.11 | 210.0 | Not Reported |
| C | 3.01 | 37.07 | 216.6 | Not Reported |
| D | 2.15 | 31.17 | 223.5 | Not Reported |
| E | 1.72 | 16.21 | 247.5 | 630.0 |
| Data adapted from a study on Chinese soils. The prolonged half-life in sterilized soils highlights the primary role of microbial activity in Diphenamid degradation. |
Table 2: Degradation of Diphenamid in Previously Treated vs. Untreated Soil.
| Soil History | Number of Applications | Incubation Time (days) | Diphenamid Degraded (%) |
| Untreated | 1 | 25 | Slight Degradation |
| Previously Treated | 4 | 5 | ~100% |
| This table illustrates the accelerated degradation of Diphenamid in soil with a history of repeated applications. |
Experimental Protocols
Detailed Methodology for a Laboratory Soil Incubation Study
This protocol is designed to investigate the degradation kinetics of Diphenamid in soil under controlled laboratory conditions.
1. Soil Preparation and Spiking:
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Collect soil samples from the desired field locations. It is recommended to sample from areas with and without a history of Diphenamid application for comparative analysis.
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Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.
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Determine the water holding capacity of the soil.
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Place a known weight of soil (e.g., 10 g) into individual flasks.
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Prepare a stock solution of Diphenamid in a suitable solvent like acetone.
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Spike the soil samples with the Diphenamid stock solution to achieve the desired initial concentration (e.g., 6 mg/kg).
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Agitate the spiked soil on a shaker for an extended period (e.g., 48 hours) in the dark to ensure thorough mixing and allow the solvent to evaporate.
2. Incubation:
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Adjust the soil moisture to approximately 60% of its water holding capacity using sterile distilled water.
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Incubate the soil samples in the dark at a constant temperature (e.g., 20°C).
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Maintain constant soil moisture by weighing the flasks periodically (e.g., weekly) and adding sterile distilled water as needed.
3. Sampling and Extraction:
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At predetermined time intervals (e.g., 0, 30, 60, 90, 120, and 150 days), destructively sample triplicate flasks for each soil type.
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Extract Diphenamid and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile followed by a cleanup step).
4. Analysis:
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Quantify the concentration of Diphenamid and its metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
5. Data Analysis:
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Fit the degradation data to a first-order reaction kinetics model to calculate the degradation rate constant (k) and the half-life (T1/2) of Diphenamid in the soil.
Sterilization Control:
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To confirm the role of microorganisms, a parallel experiment should be conducted with sterilized soil.
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Sterilize the soil by autoclaving twice at 121°C for 60 minutes before spiking with Diphenamid.
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of Diphenamid and Other Acetamide Herbicides for Weed Management in Research and Agriculture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Diphenamid with other notable acetamide herbicides, including Acetochlor, Metolachlor, and Propachlor. This document synthesizes available experimental data to offer an objective performance analysis, details experimental methodologies for evaluating herbicide efficacy, and visualizes key biological pathways and workflows.
Overview of Acetamide Herbicides
Acetamide herbicides are a class of selective, pre-emergent herbicides widely used for the control of annual grasses and some broadleaf weeds in a variety of crops. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for the development of seedling shoots and roots. This guide focuses on a comparative evaluation of Diphenamid against other commonly used acetamides: Acetochlor, Metolachlor, and Propachlor.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The primary mechanism of action for acetamide herbicides is the disruption of seedling growth by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of cell membranes and are crucial for cell division and elongation in emerging seedlings. By blocking VLCFA synthesis, these herbicides prevent the proper formation of shoots and roots, leading to the death of the weed before it can emerge from the soil.
Diphenamid, however, is reported to act by inhibiting acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[1] While the end result is similar—disruption of lipid synthesis essential for growth—the specific target enzyme may differ from other chloroacetamides. Chloroacetamide herbicides like Acetochlor and Metolachlor are known to inhibit the elongase enzymes involved in the VLCFA biosynthesis pathway.[2]
Below is a diagram illustrating the generalized signaling pathway of acetamide herbicide action.
Comparative Efficacy
Direct comparative studies with quantitative, percentage-based efficacy data for Diphenamid alongside Acetochlor, Metolachlor, and Propachlor under identical conditions are limited in the available scientific literature. However, a qualitative comparison of their weed control spectrum can be compiled from various sources. The following tables summarize the reported weed control efficacy for each herbicide.
Table 1: Weed Control Spectrum of Diphenamid
| Weeds Controlled |
| Annual bluegrass |
| Annual sedge |
| Barnyardgrass |
| Crabgrass |
| Foxtail |
| Nettles |
| Chickweed |
Source:[3]
Table 2: Weed Control Spectrum of Acetochlor
| Weeds Controlled |
| Annual grassy weeds (most) |
| Annual broadleaf weeds (a number of) |
| Yellow nutsedge (suppression) |
| Pigweeds |
| Lambsquarters (suppression) |
| Common ragweed (suppression) |
| Smartweed |
| Velvetleaf |
Table 3: Weed Control Spectrum of Metolachlor
| Weeds Controlled |
| Annual grasses (most) |
| Small-seeded broadleaf weeds (a number of) |
| Yellow nutsedge |
| Barnyardgrass |
| Crabgrass |
| Fall panicum |
| Foxtail |
| Goosegrass |
| Quackgrass |
Source:
Table 4: Weed Control Spectrum of Propachlor
| Weeds Controlled |
| Annual grasses (many) |
| Broadleaf weeds (some) |
Source:
Experimental Protocols for Herbicide Efficacy Evaluation
Standardized protocols are crucial for the accurate assessment of herbicide efficacy. The following outlines a general methodology for conducting pre-emergent herbicide trials in both greenhouse and field settings.
Greenhouse Bioassay
Greenhouse bioassays provide a controlled environment to screen for herbicide resistance and evaluate efficacy on specific weed species.
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Seed Collection and Germination: Collect mature seeds from at least 30 randomly selected plants of the target weed species. Store seeds in dry, cool conditions. Germination methods will vary depending on the weed species and dormancy requirements.
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Planting and Growth: Transplant seedlings at a similar growth stage into pots or trays. Maintain plants in a greenhouse with controlled temperature, light, and humidity.
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Herbicide Application: Prepare herbicide solutions at various concentrations. Apply herbicides to the soil surface before weed emergence for pre-emergent studies. A control group with no herbicide application is essential.
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Data Collection: Assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment). Evaluation can be based on visual injury ratings (0-100% scale), plant survival counts, and biomass (fresh or dry weight) reduction compared to the control.
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Statistical Analysis: Use appropriate statistical models, such as dose-response curves, to determine the effective dose (e.g., ED50) for each herbicide.
Field Trials
Field trials are necessary to evaluate herbicide performance under real-world agricultural conditions.
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Site Selection and Plot Design: Choose a field with uniform soil type and known weed pressure. A randomized complete block design with 3-4 replications is recommended to minimize environmental variability.
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Plot Establishment: Mark out individual plots of a standardized size (e.g., 2 x 10 meters). Include buffer zones between plots to prevent spray drift.
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Herbicide Application: Calibrate spray equipment to ensure accurate and uniform application rates. Apply pre-emergent herbicides to a well-prepared seedbed before crop and weed emergence. Applications should be made at various rates, including the recommended label rate and multiples of it to assess crop tolerance.
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Data Collection:
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Weed Control: Assess weed density (counts per unit area) and control efficacy (visual rating or biomass) for each target species at regular intervals throughout the growing season.
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Crop Injury: Visually assess crop injury (stunting, chlorosis, necrosis) at regular intervals after application.
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Crop Yield: Harvest the crop from each plot and measure the yield to determine the impact of the herbicide treatment.
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Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Below is a workflow diagram for a typical herbicide efficacy field trial.
Crop Safety and Potential for Injury
Crop safety is a critical factor in the selection of a pre-emergent herbicide. Acetamide herbicides can sometimes cause injury to crops, especially under certain environmental conditions or if applied at excessive rates.
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Diphenamid: Can cause phytotoxicity to some crops, such as pepper, if not applied at the appropriate time.
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Acetochlor: May cause crop injury, particularly under cold and wet conditions following application. Excessive rates can lead to stunting and distorted leaves.
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Metolachlor: Can cause injury to certain crops, and the addition of a safener is common in formulations for use on crops like corn to reduce the risk of injury.
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Propachlor: Has been reported to cause damage to some mustard varieties, particularly when applied post-emergence.
Conclusion
Diphenamid and other acetamide herbicides like Acetochlor, Metolachlor, and Propachlor are effective pre-emergent herbicides for the control of annual grasses and some broadleaf weeds. While they share a similar overall mode of action by disrupting seedling growth, there are differences in their specific molecular targets and weed control spectrums. The selection of the most appropriate acetamide herbicide will depend on the target weed species, the crop being grown, and environmental conditions. Further direct comparative studies are needed to provide quantitative efficacy data that would allow for a more precise ranking of these herbicides against specific weed species. Researchers should follow rigorous experimental protocols to ensure the reliability and applicability of their findings.
References
- 1. Diphenamid | C16H17NO | CID 13728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Diphenamid (Ref: L 34314) [sitem.herts.ac.uk]
- 4. Acetochlor - General Information | Minnesota Department of Agriculture [mda.state.mn.us]
- 5. Acetochlor 900g/L EC-SHUMU AGROCHEMICAL [shumuagrochemical.com]
Cross-Reactivity of Diphenamid in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Immunoassay Cross-Reactivity
Immunoassays are widely used for the detection and quantification of specific molecules, known as analytes. The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to the target analyte. However, antibodies may also bind to other structurally similar compounds. This phenomenon is known as cross-reactivity and can lead to inaccurate quantification and false-positive results.
For small molecules like the herbicide Diphenamid (N,N-dimethyl-2,2-diphenylacetamide), immunoassays are typically designed in a competitive format. In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity is usually expressed as a percentage relative to the binding of the primary analyte (Diphenamid).
Potential Cross-Reactants for Diphenamid Immunoassays
The primary sources of cross-reactivity in a Diphenamid immunoassay are its metabolites and other structurally related compounds. The chemical structure of Diphenamid is N,N-dimethyl-2,2-diphenylacetamide[1][2]. Studies on Diphenamid metabolism in plants and soil have identified several key metabolites that arise from the demethylation of the amide group[3][4][5]. These metabolites, sharing the core diphenylacetamide structure, are the most likely candidates for cross-reactivity.
Key Potential Cross-Reactants:
-
N-methyl-2,2-diphenylacetamide (MMDA): A primary metabolite formed by the removal of one methyl group.
-
2,2-diphenylacetamide (DA): A secondary metabolite formed by the removal of both methyl groups.
-
Other Amide Herbicides: Herbicides from the same chemical class with structural similarities could potentially exhibit cross-reactivity.
Illustrative Cross-Reactivity Data
Due to the absence of published datasets, the following table is presented as an illustrative example of how cross-reactivity data for a hypothetical Diphenamid immunoassay would be structured. The values are for demonstration purposes only and do not represent actual experimental results.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Diphenamid | N,N-dimethyl-2,2-diphenylacetamide | 10 | 100 |
| N-methyl-2,2-diphenylacetamide | N-methyl-2,2-diphenylacetamide | 50 | 20 |
| 2,2-diphenylacetamide | 2,2-diphenylacetamide | 200 | 5 |
| Related Herbicide X | Structurally similar amide | >1000 | <1 |
| Unrelated Herbicide Y | Structurally dissimilar | >1000 | <1 |
Cross-Reactivity (%) is calculated as: (IC50 of Diphenamid / IC50 of cross-reactant) x 100.
Experimental Protocols
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying small molecules like Diphenamid.
Principle of Competitive ELISA
The principle of a competitive ELISA for hapten detection relies on the competition between the free analyte (Diphenamid in the sample) and a labeled analyte (e.g., a Diphenamid-enzyme conjugate) for a limited number of binding sites on a specific antibody that is immobilized on a solid phase (e.g., a microplate well). The signal generated is inversely proportional to the concentration of Diphenamid in the sample.
References
- 1. Diphenamid [webbook.nist.gov]
- 2. Diphenamid | C16H17NO | CID 13728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenamid Metabolism in Pepper and an Ozone Effect. II. Herbicide Metabolite Characterization | Weed Science | Cambridge Core [cambridge.org]
- 4. Diphenamid metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparison of Commercially Available Diphenamid Analytical Standards
A Comprehensive Guide to Diphenamid Analytical Standards and Reference Materials
For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a detailed comparison of commercially available Diphenamid analytical standards and reference materials. It also offers insights into validated analytical methodologies and the metabolic fate of this herbicide.
Choosing the right analytical standard is a critical first step in any quantitative or qualitative analysis. The following table summarizes the specifications of Diphenamid standards available from prominent suppliers. While direct performance comparison data is not publicly available, this guide collates product information to aid in the selection process.
| Supplier | Product Name/Number | CAS Number | Format | Concentration | Purity | Certification/Grade |
| Sigma-Aldrich | Diphenamid PESTANAL®, analytical standard | 957-51-7 | Neat | - | Analytical Standard | PESTANAL® |
| Sigma-Aldrich | Diphenamid certified reference material, TraceCERT® | 957-51-7 | Neat | - | Certified Reference Material | TraceCERT®, Produced under ISO/IEC 17025 and ISO 17034 |
| AccuStandard | P-173N | 957-51-7 | Neat | 10 mg | Certified Reference Material | ISO 17034 |
| AccuStandard | P-173S | 957-51-7 | Solution | 100 µg/mL in Methanol | Certified Reference Material | ISO 17034 |
| AccuStandard | P-173S-CN-10X | 957-51-7 | Solution | 1000 µg/mL in Acetonitrile | Certified Reference Material | ISO 17034 |
| CRM LABSTANDARD | CRM1Y6P333 | 957-51-7 | Neat | 25 mg, 50 mg | ≥ 95% | Certified Reference Material (CRM) |
| CRM LABSTANDARD | AST2B3L333 | 957-51-7 | Solution | 100.00 mg/L, 1000.00 mg/L in Acetonitrile | Analytical Standard Solution | - |
Validated Analytical Methodologies
The accurate quantification of Diphenamid in various matrices is essential for environmental monitoring and food safety. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques for Diphenamid analysis.
Experimental Workflow for Pesticide Residue Analysis
The following diagram illustrates a typical workflow for the analysis of pesticide residues, such as Diphenamid, in environmental or agricultural samples.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the determination of Diphenamid in various samples.
Sample Preparation (QuEChERS Method for Soil)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[1][2][3]
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is ready for HPLC analysis.
HPLC-UV Conditions
| Parameter | Value |
| Column | Obelisc R (4.6 x 150 mm, 5 µm) or equivalent C18 column[4] |
| Mobile Phase | 40% Acetonitrile, 60% 20 mM Ammonium Formate (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 250 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and selectivity for the analysis of Diphenamid, particularly in complex matrices.
Sample Preparation
Sample preparation can follow the QuEChERS protocol as described for the HPLC method. The final extract in acetonitrile can be used for GC-MS analysis.
GC-MS Conditions
| Parameter | Value |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 70 °C for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | m/z 239 (molecular ion), 167, 72 (for confirmation) |
Internal Standard Selection
The use of an internal standard (IS) is crucial for accurate quantification in chromatographic methods, as it corrects for variations in sample preparation and instrument response. An ideal IS is an isotopically labeled version of the analyte. As a deuterated Diphenamid standard is not readily commercially available, a suitable alternative is Diphenylamine. Diphenylamine is chemically similar to Diphenamid, has a different retention time, and is unlikely to be present in the analyzed samples.
Diphenamid Metabolic Pathway
Diphenamid is metabolized in plants and soil primarily through N-demethylation. Understanding this pathway is important for identifying potential residues and assessing the environmental fate of the herbicide.
Alternatives to Diphenamid
For researchers looking for alternative herbicides with different modes of action for comparative studies, several options are available. These alternatives are not direct replacements for Diphenamid as an analytical standard but represent different classes of herbicides.
-
Glyphosate: A broad-spectrum systemic herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).
-
Atrazine: A selective systemic herbicide that inhibits photosynthesis.
-
2,4-D: A selective systemic herbicide that mimics the action of the plant growth hormone auxin.
-
Glufosinate: A broad-spectrum contact herbicide that inhibits the enzyme glutamine synthetase.
This guide provides a foundational overview for professionals working with Diphenamid. The selection of an appropriate analytical standard, coupled with a robust and validated analytical method, is essential for generating reliable and defensible data.
References
Inter-laboratory comparison of Diphenamid analysis
An objective comparison of analytical methods is crucial for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of results. This guide provides a comprehensive overview of the inter-laboratory comparison of Diphenamid analysis, focusing on prevalent methodologies, their performance, and supporting experimental data.
The Role of Inter-laboratory Comparisons
Inter-laboratory comparisons (ILCs) and proficiency tests (PTs) are essential for quality assurance in analytical laboratories. They provide an objective assessment of a laboratory's performance by comparing its results with those of other laboratories.[1][2] These studies involve the analysis of the same homogeneous and stable sample by multiple laboratories, allowing for the evaluation of method performance and the identification of potential biases.[1][2] Performance in these tests is often evaluated using z-scores, which indicate how many standard deviations a laboratory's result is from the consensus value.[3]
Experimental Protocols for Diphenamid Analysis
The analysis of Diphenamid residues in various matrices, such as soil, water, and food products, typically involves sample preparation followed by instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
Sample Preparation: The QuEChERS Method
The QuEChERS method involves a two-step process: extraction and cleanup.
-
Extraction: A homogenized sample is extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and enhance extraction efficiency.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant from the extraction step is mixed with a combination of sorbents to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; C18 to remove non-polar interferences; and graphitized carbon black (GCB) to remove pigments and sterols.
Instrumental Analysis
Following sample preparation, the extract is analyzed using chromatographic techniques coupled with mass spectrometry for sensitive and selective detection of Diphenamid.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is suitable for the analysis of volatile and semi-volatile pesticides like Diphenamid. The gas chromatograph separates the components of the sample, which are then detected by a tandem mass spectrometer.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the analysis of a wide range of pesticides, including those that are not amenable to GC analysis. It offers high sensitivity and selectivity.
Performance Data of Analytical Methods
Table 1: Typical Performance of QuEChERS with LC-MS/MS for Pesticide Residue Analysis in Food Matrices
| Pesticide Class | Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Organophosphates | Fruits & Vegetables | 0.01 - 0.1 | 70 - 120 | < 20 |
| Carbamates | Fruits & Vegetables | 0.01 - 0.1 | 70 - 120 | < 20 |
| Pyrethroids | Fruits & Vegetables | 0.01 - 0.1 | 70 - 120 | < 20 |
| Herbicides | Cereals | 0.01 - 0.1 | 80 - 110 | < 15 |
Data is generalized from method validation studies and proficiency test reports for various pesticides.
Table 2: Typical Performance of QuEChERS with GC-MS/MS for Pesticide Residue Analysis in Food Matrices
| Pesticide Class | Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Organochlorines | Soil | 0.05 - 0.5 | 75 - 115 | < 15 |
| Organophosphates | Soil | 0.05 - 0.5 | 70 - 110 | < 20 |
| Pyrethroids | Water | 0.001 - 0.01 | 85 - 110 | < 10 |
| Herbicides | Water | 0.001 - 0.01 | 80 - 120 | < 15 |
Data is generalized from method validation studies and proficiency test reports for various pesticides.
Inter-laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison of pesticide analysis, from the preparation of the test material to the final evaluation of laboratory performance.
References
A Comparative Guide to the Validation of Diphenamid Residue Analysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of Diphenamid residues in complex matrices such as soil and vegetables. The methodologies, performance data, and experimental protocols are detailed to assist researchers in selecting and implementing the most suitable approach for their specific analytical needs.
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a selective pre-emergence herbicide. Monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental quality. This guide focuses on two widely adopted methodologies: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for vegetable matrices, and a solvent extraction method with Gas Chromatography-Mass Spectrometry (GC-MS) for soil matrices.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for Diphenamid residue analysis is contingent on the matrix type, required sensitivity, and available instrumentation. Below is a summary of validation data for two distinct methods, providing a clear comparison of their performance characteristics.
| Parameter | Method 1: QuEChERS LC-MS/MS | Method 2: Solvent Extraction GC-MS |
| Analyte | Diphenamid | Diphenamid |
| Matrix | Tomato | Soil (Loamy Sand) |
| Instrumentation | LC-MS/MS | GC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.008 µg/g | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.025 µg/g | 0.01 mg/kg |
| Recovery (at 0.05 mg/kg) | 95.2% | 98% |
| Precision (RSD%) | 8.5% | <20% |
Experimental Protocols
Detailed methodologies for the two compared analytical techniques are provided below. These protocols outline the necessary steps from sample preparation to final analysis.
Method 1: Modified QuEChERS with LC-MS/MS for Vegetable Matrices
This method is optimized for the extraction and quantification of Diphenamid residues in high-moisture vegetable samples like tomatoes.
1. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized tomato sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add a salt mixture of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl).
-
Immediately shake for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg anhydrous MgSO₄ and 300 mg of a primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds and then centrifuge at ≥1500 rcf for 2 minutes.
3. Instrumental Analysis:
-
Take an aliquot of the cleaned extract and dilute it with a suitable solvent if necessary.
-
Analyze the sample using an LC-MS/MS system, typically in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
Method 2: Solvent Extraction with GC-MS/MS for Soil Matrices
This protocol is designed for the analysis of Diphenamid in complex soil matrices.
1. Sample Preparation and Extraction:
-
Weigh 10 g of sieved, air-dried soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and shake for 10 minutes on a horizontal shaker.
-
Centrifuge the sample at 5000 rpm for 5 minutes.
2. Extract Cleanup:
-
Transfer an 8 mL aliquot of the supernatant into a 15 mL tube containing 1200 mg anhydrous MgSO₄, 400 mg PSA, and 400 mg C18 sorbent.
-
Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
3. Instrumental Analysis:
-
Collect the supernatant for direct analysis.
-
Inject a 1 µL aliquot into a GC-MS/MS system. The system should be equipped with a suitable capillary column (e.g., HP-5MS) and operated in Electron Ionization (EI) mode with MRM for targeted analysis.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above, providing a clear visual representation of each step.
Caption: Workflow for QuEChERS LC-MS/MS Analysis of Diphenamid in Vegetables.
Caption: Workflow for Solvent Extraction GC-MS/MS Analysis of Diphenamid in Soil.
A Comparative Guide to Solid-Phase Extraction Cartridges for Diphenamid Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Diphenamid Extraction with Solid-Phase Extraction (SPE)
The accurate quantification of the herbicide Diphenamid in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers superior performance over traditional liquid-liquid extraction by providing higher analyte recovery, reduced solvent consumption, and more effective sample cleanup. The choice of SPE sorbent is a critical factor that dictates the efficiency and reliability of the entire analytical method.
This guide provides a comparative overview of the performance of different SPE cartridges for the extraction of Diphenamid, supported by experimental data from published analytical methods. We will delve into the specifics of various sorbent types, their underlying retention mechanisms, and their demonstrated effectiveness for isolating Diphenamid from complex sample matrices such as water, soil, and agricultural products.
Performance Comparison of SPE Cartridges for Diphenamid Extraction
The selection of an appropriate SPE cartridge for Diphenamid extraction depends on the physicochemical properties of the analyte and the sample matrix. Diphenamid is a polar herbicide, and its extraction is typically achieved using reversed-phase or graphitized carbon-based sorbents. The following table summarizes the performance of different SPE cartridges for Diphenamid extraction based on data from various analytical studies.
| SPE Cartridge Type | Sorbent Chemistry | Sample Matrix | Recovery % (RSD %) | Key Experimental Conditions |
| Carbopak-B | Graphitized Carbon | Water | Data not explicitly stated, but method validated for low-level detection. | Conditioning: Not specified. Loading: 1 L of filtered water sample at 20 mL/min. Washing: Not specified. Elution: 1.5 mL methanol, followed by 13 mL of 80:20 methylene chloride:methanol with 0.2% trifluoroacetic acid anhydride.[1] |
| Oasis HLB | Hydrophilic-Lipophilic Balanced Polymer | Water | 70-120% (for a wide range of pesticides) | Conditioning: 6 mL of methanol, followed by 6 mL of water. Loading: 500 mL of water sample at ~5 mL/min. Washing: 6 mL of water. Elution: Not specified for a single analyte, method dependent.[2][3] |
| C18 | Octadecyl-bonded Silica | Water | 70-120% (for a range of pesticides) | Conditioning: Varies by manufacturer. Loading: Dependent on method. Washing: Dependent on method. Elution: Dependent on method.[4] |
| PSA | Primary Secondary Amine | Vegetables, Foods, Fruits | High recoveries for a broad spectrum of pesticides. | Conditioning: Acetonitrile. Loading: Sample extract in acetonitrile. Washing: Not specified. Elution: Acetonitrile.[5] |
Note: The recovery data for Oasis HLB and C18 are for a broad range of pesticides and may not be specific to Diphenamid, but they indicate the general suitability of these sorbents. The Carbopak-B method was validated for the analysis of Diphenamid, implying acceptable recovery. PSA is typically used as a cleanup step in QuEChERS methods rather than for primary extraction from aqueous samples.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are the experimental protocols for the key methods cited in this guide.
Method 1: Diphenamid Extraction from Water using Carbopak-B SPE Cartridge
This method is suitable for the trace analysis of Diphenamid in surface and groundwater.
-
Sample Preparation: Filter water samples using a 0.7-µm glass fiber filter.
-
SPE Cartridge: Carbopak-B, 0.5 g sorbent mass.
-
Sample Loading: Pass 1 L of the filtered water sample through the cartridge at a flow rate of 20 mL/min.
-
Analyte Elution:
-
Elute with 1.5 mL of methanol.
-
Follow with 13 mL of an 80:20 (v/v) mixture of methylene chloride and methanol, acidified with 0.2% trifluoroacetic acid anhydride.
-
-
Post-Elution: Combine the two elution fractions and reduce the volume to near dryness. The final extract volume is 1 mL.
-
Analysis: The extract is then ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 2: General Protocol for Pesticide Extraction from Water using Oasis HLB SPE Cartridge
This protocol is a general procedure for a wide range of pesticides and can be adapted for Diphenamid.
-
Sample Preparation: Adjust the pH of the water sample as required by the specific analytical method.
-
SPE Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balanced).
-
Conditioning: Condition the cartridge with 6 mL of methanol, followed by 6 mL of deionized water.
-
Sample Loading: Load the water sample (e.g., 500 mL) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 6 mL of deionized water to remove interfering substances.
-
Analyte Elution: Elute the retained analytes with a suitable organic solvent or solvent mixture (e.g., methanol, acetonitrile, or ethyl acetate), depending on the specific method.
-
Post-Elution: The eluate can be concentrated and reconstituted in a suitable solvent for chromatographic analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the Solid-Phase Extraction of Diphenamid from a water sample.
Caption: General workflow for Diphenamid extraction using SPE.
Conclusion
The selection of an appropriate SPE cartridge is a critical step in developing a robust and reliable method for Diphenamid analysis. While direct comparative studies for Diphenamid are limited, existing data suggests that graphitized carbon cartridges like Carbopak-B are highly effective for extracting Diphenamid from water samples. Polymeric reversed-phase sorbents such as Oasis HLB and silica-based sorbents like C18 also present viable options, demonstrating good recovery for a broad range of pesticides with varying polarities. For complex matrices like food and vegetables, a cleanup step using PSA cartridges within a QuEChERS-based method is often employed to remove interferences.
Researchers should consider the specific requirements of their analysis, including the sample matrix, required limits of detection, and available analytical instrumentation, when selecting an SPE cartridge. The experimental protocols provided in this guide offer a starting point for method development and optimization. Further validation is always recommended to ensure the chosen SPE method meets the performance criteria for the intended application.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of Diphenamid is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of Diphenamid waste, tailored for research, scientific, and drug development professionals.
Before handling Diphenamid waste, it is essential to be aware of its hazards and to use appropriate personal protective equipment (PPE).
-
Hazard Identification: Diphenamid is harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1][2][3]. It is a combustible solid that can produce toxic gases, including nitrogen oxides, upon decomposition by heating or burning[3][4].
-
Personal Protective Equipment (PPE): Always work in a well-ventilated area, preferably under a chemical fume hood. Wear suitable protective clothing, including chemical-resistant gloves and safety spectacles. If there is a risk of generating dust, respiratory protection is required.
-
General Handling Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this chemical. Wash hands and skin thoroughly after handling. Prevent the formation and dispersion of dust.
Step-by-Step Disposal of Unwanted Diphenamid
The primary and recommended method for the disposal of Diphenamid is through incineration by a licensed waste disposal company.
1. Waste Collection and Storage:
- Collect waste Diphenamid in a suitable, clearly labeled, and closed container to await disposal.
- Store the waste container in a cool, well-ventilated, and secure area, separated from incompatible materials such as strong acids, bases, and strong oxidants.
2. Arranging for Disposal:
- Contact a licensed hazardous waste disposal company to manage the final disposal.
- Provide the company with the Safety Data Sheet (SDS) for Diphenamid to ensure they are equipped to handle it correctly.
3. Recommended Disposal Method: Incineration:
- The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the chemical and minimizes harmful emissions.
Accidental Spill Cleanup Procedures
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.
-
Ensure Safety: Evacuate the immediate area if necessary. Ensure proper ventilation and wear appropriate PPE, including respiratory protection, gloves, and safety glasses.
-
Contain the Spill: Prevent the spilled material from entering drains or water courses.
-
Clean the Spill:
-
For solid spills, gently moisten the material first to prevent dust from becoming airborne.
-
Carefully collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.
-
For liquid solutions, absorb the spill with an inert, finely-powdered material such as diatomite or universal binders.
-
-
Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.
-
Dispose of Cleanup Materials: Collect all contaminated debris and cleanup materials in a labeled container and dispose of it as hazardous waste, following the same procedures as for unwanted Diphenamid.
Disposal of Empty Diphenamid Containers
Contaminated containers must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: The standard procedure for decontaminating empty pesticide containers is triple rinsing.
-
Step 1: Empty the container into the spray tank or a collection vessel, allowing it to drain for an additional 30 seconds.
-
Step 2: Fill the container to about 20-25% of its volume with a suitable solvent (e.g., water) and securely replace the cap.
-
Step 3: Vigorously shake or agitate the container for at least 30 seconds.
-
Step 4: Drain the rinsate into the spray tank or a designated waste container.
-
Step 5: Repeat this rinsing process two more times.
-
-
Final Disposal of Rinsed Containers:
-
Once triple-rinsed, puncture the container to prevent reuse.
-
The decontaminated container can then be offered for recycling or disposed of in a sanitary landfill, in accordance with local regulations. Never dispose of unrinsed containers in regular trash.
-
Data and Protocols
-
Quantitative Data: The provided safety and disposal guidelines are procedural. The search results do not contain specific quantitative data, such as concentration thresholds, that would dictate different disposal methods. Disposal decisions should be based on the hazardous characteristics of Diphenamid and local, state, and federal regulations.
-
Experimental Protocols: The information on disposal is based on established safety data sheets and regulatory guidelines rather than specific experimental protocols. The recommended incineration method is a standard, widely accepted procedure for the destruction of organic chemical waste.
Diphenamid Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Diphenamid.
Caption: Workflow for the safe disposal of Diphenamid waste.
References
Essential Safety and Operational Guide for Handling Diphenamid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for the handling of Diphenamid, a selective herbicide. Adherence to these procedures is critical to minimize exposure risks and ensure proper disposal.
Personal Protective Equipment (PPE)
When handling Diphenamid, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following PPE is required:
-
Eye and Face Protection: Wear safety spectacles to shield against potential splashes or dust particles.[1][2]
-
Skin Protection: Impervious clothing that is fire and flame-resistant is mandatory to prevent skin contact.[1] Chemical-resistant gloves must be worn and inspected before each use.[1] After handling, hands should be thoroughly washed and dried.[1]
-
Respiratory Protection: Use local exhaust ventilation to control airborne dust. In situations where ventilation is inadequate, a NIOSH-approved respirator appropriate for the exposure level should be used.
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintaining a safe laboratory environment and preserving the integrity of Diphenamid.
Handling:
-
Work in a well-ventilated area.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where Diphenamid is handled or stored.
-
Wash hands thoroughly with soap and water after handling.
-
Use non-sparking tools to prevent ignition.
Storage:
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.
-
Keep containers tightly sealed.
-
Store separately from strong acids, bases, and strong oxidants.
Quantitative Health and Safety Data
The following table summarizes key quantitative data regarding the toxicity of Diphenamid. It is important to note that specific occupational exposure limits (e.g., PEL, TLV) for Diphenamid have not been established by major regulatory agencies.
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 1,373 mg/kg | Rat | |
| Acute Dermal Toxicity (LD50) | > 6,320 mg/kg | Rabbit | |
| Primary Eye Irritation | Toxicity Category IV (No irritation) | Rabbit |
Experimental Protocols for Toxicity Studies
The toxicological data presented above are derived from studies conducted according to standardized guidelines. While the specific experimental reports for Diphenamid are not publicly available, the methodologies generally follow established protocols from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Acute Oral Toxicity Testing (General Protocol based on OECD Guideline 423):
-
Animal Selection: Healthy, young adult rats are selected and acclimated to laboratory conditions.
-
Dose Administration: A single dose of Diphenamid, suspended in a suitable vehicle, is administered by oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the observation period.
-
Data Analysis: The LD50 value is calculated based on the observed mortality at different dose levels.
Acute Dermal Toxicity Testing (General Protocol based on OECD Guideline 402):
-
Animal Selection: Healthy, young adult rabbits with intact skin are used.
-
Dose Application: A single dose of Diphenamid is applied to a shaved area of the back and covered with a porous gauze dressing.
-
Exposure: The dressing remains in place for a 24-hour exposure period.
-
Observation: Animals are observed for mortality, signs of skin irritation, and systemic toxicity for 14 days.
-
Data Analysis: The LD50 is determined based on the mortality observed.
Primary Eye Irritation Testing (General Protocol based on OECD Guideline 405):
-
Animal Selection: Healthy, adult rabbits are used.
-
Instillation: A single dose of Diphenamid is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for irritation (corneal opacity, iritis, conjunctival redness, and chemosis) at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: The degree of eye irritation is scored according to a standardized system.
-
Classification: The substance is classified based on the severity and reversibility of the observed eye irritation.
Operational and Disposal Plans
A clear plan for routine operations and waste disposal is essential for the safe management of Diphenamid.
Disposal Plan:
-
Collect all Diphenamid waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled waste container.
-
Dispose of the waste in accordance with all applicable local, state, and federal regulations.
-
Do not allow Diphenamid to enter the environment as it is harmful to aquatic life with long-lasting effects. If a spill occurs, prevent it from entering drains or waterways.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
First-Aid Measures:
-
Inhalation: Move the person to fresh air and seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By strictly following these safety protocols, researchers can minimize the risks associated with handling Diphenamid and maintain a secure and productive laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
